molecular formula C18H24O3 B15543763 Estriol-d3

Estriol-d3

Katalognummer: B15543763
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: PROQIPRRNZUXQM-GQLOBORWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estriol-d3 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H24O3

Molekulargewicht

291.4 g/mol

IUPAC-Name

(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D

InChI-Schlüssel

PROQIPRRNZUXQM-GQLOBORWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Estriol-d3: A Technical Guide to its Role in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Estriol-d3, a deuterated analog of the estrogen hormone estriol. It details its critical role as an internal standard in mass spectrometry-based bioanalysis, offering enhanced accuracy and precision in the quantification of estriol in various biological matrices. This document outlines the physicochemical properties of this compound, experimental protocols for its use, and the fundamental principles of its application in isotope dilution mass spectrometry.

Introduction to Estriol and the Need for Accurate Quantification

Estriol (E3) is one of the three major endogenous estrogens, with its levels being particularly significant during pregnancy as an indicator of fetal well-being.[1] Accurate measurement of estriol is crucial in various clinical and research settings, including fetal monitoring, hormone replacement therapy, and cancer research. While immunoassays have traditionally been used for hormone quantification, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior selectivity and sensitivity.[2][3]

The Role of this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variations that can occur during sample preparation, chromatography, and ionization.[4] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. This compound is the deuterated form of estriol, where three hydrogen atoms have been replaced by deuterium atoms.

Principle of Isotope Dilution Mass Spectrometry:

The fundamental principle behind using this compound is isotope dilution. A known amount of this compound is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to estriol, it experiences the same losses during extraction, derivatization, and injection. In the mass spectrometer, estriol and this compound are separated based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous estriol to that of the known amount of this compound, the concentration of estriol in the original sample can be accurately calculated, irrespective of sample losses during the procedure.

G Principle of Isotope Dilution Mass Spectrometry with this compound Sample Biological Sample (contains unknown amount of Estriol) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extraction Extraction & Cleanup (e.g., LLE, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Measure Peak Area Ratio (Estriol / this compound) MS->Ratio Quantification Calculate Estriol Concentration Ratio->Quantification G LC-MS/MS Experimental Workflow for Estriol Quantification Sample Serum/Plasma Sample Spike Add this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Select_Precursor Select Precursor Ions (Estriol & this compound) Ionize->Select_Precursor Fragment Collision-Induced Dissociation (CID) Select_Precursor->Fragment Select_Product Select Product Ions Fragment->Select_Product Detect Detect & Quantify Select_Product->Detect

References

Synthesis and Isotopic Purity of Estriol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Estriol-d3. This deuterated analog of estriol, a significant estrogen metabolite, serves as a crucial internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex biological matrices. This document outlines a potential synthetic pathway, purification strategies, and detailed methodologies for assessing its isotopic enrichment.

Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process, starting from a readily available precursor like estrone. The following proposed pathway is based on established estrogen chemistry and deuteration techniques.

A potential synthetic route initiates with the protection of the phenolic hydroxyl group of estrone, followed by the introduction of deuterium atoms at specific positions. A subsequent reduction and deprotection yield the final this compound product.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Protection of Estrone

  • Dissolve estrone in a suitable solvent such as dichloromethane.

  • Add a protecting group reagent, for example, benzyl bromide, in the presence of a base like potassium carbonate.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the resulting protected estrone by column chromatography.

Step 2: Deuteration

  • The deuteration can be achieved through various methods, including acid-catalyzed exchange.

  • Dissolve the protected estrone in a deuterated solvent system, such as deuterated trifluoroacetic acid (CF₃COOD) and D₂O.[1]

  • The reaction may be facilitated by microwave irradiation to enhance efficiency.[2]

  • The extent of deuteration should be monitored by techniques like NMR or mass spectrometry.

Step 3: Reduction of the 17-Keto Group

  • Dissolve the deuterated protected estrone in a suitable solvent like methanol.

  • Add a reducing agent, for instance, sodium borodeuteride (NaBD₄), in a controlled manner to reduce the ketone at the C-17 position to a hydroxyl group, introducing another deuterium atom.

  • Stir the reaction at a controlled temperature until completion.

  • Quench the reaction carefully and extract the product.

Step 4: Deprotection

  • Remove the protecting group from the phenolic hydroxyl group. For a benzyl group, this can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent.

  • Monitor the deprotection reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the solution to obtain the crude this compound.

Step 5: Purification

  • Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and confirm their purity by TLC and analytical techniques like HPLC.

  • Recrystallization from a suitable solvent system can be performed for further purification.

Synthesis Pathway of this compound

Synthesis_Pathway Estrone Estrone Protected_Estrone Protected Estrone Estrone->Protected_Estrone Protection (e.g., Benzyl Bromide) Deuterated_Protected_Estrone Deuterated Protected Estrone Protected_Estrone->Deuterated_Protected_Estrone Deuteration (e.g., CF3COOD/D2O) Deuterated_Protected_Estriol Deuterated Protected Estriol Deuterated_Protected_Estrone->Deuterated_Protected_Estriol Reduction (e.g., NaBD4) Estriol_d3 This compound Deuterated_Protected_Estriol->Estriol_d3 Deprotection (e.g., H2, Pd/C)

Caption: Proposed multi-step synthesis of this compound from Estrone.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful tools for assessing isotopic purity.[3][4][5][6][7]

Experimental Protocol: GC-MS Analysis

  • Derivatization: To improve volatility and chromatographic performance, estriol is often derivatized prior to GC-MS analysis. A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ions and characteristic fragment ions of both the deuterated and non-deuterated estriol derivatives. For the tri-TMS derivative of estriol, a significant ion is often observed at m/z 504.

  • Data Analysis: The isotopic purity is calculated by comparing the peak areas of the ion corresponding to this compound with the peak areas of ions corresponding to lower deuteration levels (d0, d1, d2).

ParameterValue
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Derivatization Reagent MSTFA or BSTFA with 1% TMCS
GC Column HP-5MS or equivalent
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)
Isotopic Purity Target ≥ 98%

Table 1: Typical Parameters for GC-MS Analysis of this compound Isotopic Purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.[8][9][10][11][12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The absence or significant reduction of signals at the positions expected to be deuterated confirms successful labeling.

    • Integration of the remaining proton signals against a known internal standard can provide a quantitative measure of deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of labeling.[12]

    • The resolution may be lower compared to ¹H NMR.[12]

TechniqueInformation Provided
¹H NMR Confirmation of deuterium incorporation by signal disappearance/reduction. Quantitative estimation of isotopic enrichment.
²H NMR Direct detection of deuterium signals, confirming the presence and location of the label.

Table 2: Application of NMR Spectroscopy in this compound Analysis.

Workflow for Isotopic Purity Determination

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Purified_Estriol_d3 Purified this compound MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Purified_Estriol_d3->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H and ²H) Purified_Estriol_d3->NMR_Analysis Isotopic_Distribution Isotopic Distribution Profile MS_Analysis->Isotopic_Distribution Structural_Confirmation Structural Confirmation & Label Position NMR_Analysis->Structural_Confirmation Final_Purity Final Isotopic Purity Assessment (e.g., >98%) Isotopic_Distribution->Final_Purity Structural_Confirmation->Final_Purity

Caption: Analytical workflow for the determination of this compound isotopic purity.

Conclusion

The synthesis of high-purity this compound is a meticulous process requiring careful control over each synthetic and purification step. The analytical characterization, primarily through mass spectrometry and NMR spectroscopy, is paramount to validating its isotopic enrichment and ensuring its suitability as an internal standard for sensitive and reliable quantitative bioanalysis. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with deuterated steroids.

References

Estriol-d3: A Comprehensive Technical Guide on Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-d3 is the deuterated form of Estriol, a weak estrogenic metabolite of estradiol and estrone. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by mass spectrometry (GC-MS or LC-MS) and NMR.[1][2] The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled estriol, without significantly altering its chemical behavior during extraction, chromatography, and ionization. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is a white to off-white solid powder. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name (16α,17β)-Estra-1,3,5[3]-triene-3,16,17-triol-d3--INVALID-LINK--
Molecular Formula C₁₈H₂₁D₃O₃--INVALID-LINK--
Molecular Weight 291.40 g/mol --INVALID-LINK--
CAS Number 79037-36-8, 2687960-79-6--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid powder--INVALID-LINK--
Melting Point 284-286 °C--INVALID-LINK--
Purity Typically >98%--INVALID-LINK--
Table 2: Solubility of this compound
SolventSolubilityReference
DMSO Soluble--INVALID-LINK--
Ethanol Soluble--INVALID-LINK--
Dimethylformamide (DMF) Soluble--INVALID-LINK--
Aqueous Buffers Sparingly soluble--INVALID-LINK--

The chemical structure of this compound is identical to that of estriol, with the exception of three hydrogen atoms being replaced by deuterium atoms. The specific positions of deuteration can vary depending on the synthesis method, but a common isotopologue is Estriol-2,4,16-d3.

Estriol_d3_Structure cluster_steroid This compound img C1 D C2 D C3 D C4 OH C5 OH C6 OH

Caption: Chemical structure of this compound, highlighting the steroid backbone.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized methods and may require optimization for specific laboratory conditions and instrumentation.

Synthesis of this compound (Representative Protocol)

A plausible synthetic route to this compound involves the deuteration of estrone, followed by reduction.

Synthesis_Workflow start Estrone step1 Reaction with Isopropenyl Acetate (p-toluenesulfonic acid catalyst) start->step1 intermediate1 Enolacetate Intermediate step1->intermediate1 step2 Oxidation with Perbenzoic Acid intermediate1->step2 intermediate2 Epoxide Intermediate step2->intermediate2 step3 Reduction with Lithium Aluminum Deuteride (LAD) intermediate2->step3 product This compound step3->product

Caption: A potential synthetic workflow for this compound from Estrone.

Methodology:

  • Enolacetate Formation: Estrone is reacted with isopropenyl acetate in the presence of a catalytic amount of p-toluenesulfonic acid to form the enolacetate derivative.

  • Epoxidation: The resulting enolacetate is then oxidized using a peroxy acid, such as perbenzoic acid, to form an epoxide at the 16,17-position.

  • Reductive Opening: The epoxide is subsequently reduced with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), to introduce a deuterium atom at the 17-position and form the 16α-hydroxy group, yielding this compound.

Purification of this compound by HPLC (Representative Protocol)

High-performance liquid chromatography (HPLC) is a standard method for the purification of isotopically labeled steroids.

HPLC_Purification_Workflow start Crude this compound Product step1 Dissolve in Mobile Phase start->step1 step2 Inject onto HPLC System step1->step2 step3 Isocratic/Gradient Elution (e.g., Acetonitrile/Water) step2->step3 step4 Monitor Elution (UV Detector) step3->step4 step5 Collect Fractions Containing this compound step4->step5 step6 Evaporate Solvent step5->step6 product Purified this compound step6->product

Caption: A typical workflow for the purification of this compound using HPLC.

Methodology:

  • Sample Preparation: The crude this compound product is dissolved in a suitable solvent, typically the mobile phase used for HPLC.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, with the specific ratio optimized to achieve good separation.

    • Flow Rate: A flow rate of 1 mL/min is standard.

    • Detection: UV detection at a wavelength of approximately 280 nm can be used to monitor the elution of the compound.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, for example, by rotary evaporation, to yield the purified this compound.

Analysis of this compound by LC-MS/MS (Representative Protocol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids, and this compound is an ideal internal standard for the quantification of endogenous estriol.

LCMS_Analysis_Workflow start Biological Sample (e.g., Serum) step1 Spike with this compound Internal Standard start->step1 step2 Protein Precipitation/Liquid-Liquid Extraction step1->step2 step3 Evaporate and Reconstitute step2->step3 step4 Inject into LC-MS/MS System step3->step4 step5 Chromatographic Separation (UPLC/HPLC) step4->step5 step6 Mass Spectrometric Detection (MRM Mode) step5->step6 result Quantification of Endogenous Estriol step6->result

Caption: Workflow for the quantitative analysis of estriol using this compound as an internal standard.

Methodology:

  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., serum, plasma) as an internal standard. The steroids are then extracted, for example, by protein precipitation with acetonitrile followed by liquid-liquid extraction with an organic solvent like methyl tert-butyl ether (MTBE).

  • LC Separation: The extracted and reconstituted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) or HPLC system, typically with a C18 column, to separate estriol from other matrix components.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both endogenous estriol and the this compound internal standard.

Biological Context: Estriol and GPER Signaling

While this compound itself is primarily a tool for analytical chemistry, the biological activity of its non-deuterated counterpart, estriol, is of significant interest. Estriol is an agonist of the G protein-coupled estrogen receptor (GPER), which mediates non-genomic estrogen signaling.

GPER_Signaling_Pathway cluster_membrane Cell Membrane GPER GPER G_protein G Protein Activation GPER->G_protein Estriol Estriol Estriol->GPER AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: A simplified diagram of the G protein-coupled estrogen receptor (GPER) signaling pathway initiated by estriol.

Activation of GPER by estriol can lead to the activation of various downstream signaling cascades, including the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors such as CREB (cAMP response element-binding protein), ultimately modulating gene expression.

Conclusion

This compound is an indispensable tool for the accurate quantification of estriol in biological matrices. Its chemical properties are well-characterized, and established analytical methodologies, particularly LC-MS/MS, leverage its isotopic label for precise and reliable measurements. Understanding the synthesis, purification, and analytical application of this compound, as well as the biological context of its non-deuterated analog, is crucial for researchers in endocrinology, drug metabolism, and clinical chemistry.

References

Decoding the Certificate of Analysis for Estriol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that ensures the quality, purity, and identity of a reference standard. For a deuterated compound like Estriol-d3, this document takes on added complexity, detailing not only chemical purity but also the extent and location of isotopic labeling. This guide provides an in-depth explanation of a typical CoA for this compound, offering insights into the data presented and the methodologies used to obtain it.

Product Information and Physical Properties

This section provides fundamental details about the this compound standard.

Parameter Specification
Product Name This compound
Catalogue Number E589503
CAS Number 79037-36-8[1]
Molecular Formula C₁₈H₂₁D₃O₃[1]
Molecular Weight 291.40 g/mol [2]
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Ethanol, Acetonitrile
Storage -20°C, Protect from Light[3]

Analytical Data: Ensuring Identity and Purity

This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the identity, purity, and isotopic enrichment of this compound.

Identification
Test Method Result Specification
¹H-NMR Spectroscopy Nuclear Magnetic ResonanceConforms to StructureThe ¹H-NMR spectrum is consistent with the structure of this compound.
Mass Spectrometry (MS) Electrospray Ionization (ESI-MS)Conforms to StructureThe mass spectrum shows a parent ion peak corresponding to the molecular weight of this compound.
Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR)Conforms to StructureThe IR spectrum displays characteristic absorption bands for the functional groups present in this compound.
Purity and Impurities
Test Method Result Specification
Chromatographic Purity HPLC-UV (280 nm)99.8%≥ 98.0%
Isotopic Purity Mass Spectrometry99.5%≥ 98% Isotopic Enrichment[4]
Water Content Karl Fischer Titration0.15%≤ 1.0%
Residual Solvents Headspace GC-MSMeets USP <467> requirementsComplies with USP <467> limits for Class 2 and 3 solvents.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity
  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase : A gradient of Acetonitrile (A) and Water (B). The gradient starts at 30% A, increases to 80% A over 15 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 280 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The this compound standard is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation : Agilent 6545 Q-TOF LC/MS.

  • Ionization Mode : Electrospray Ionization (ESI), negative ion mode.

  • Source Temperature : 325°C.

  • Gas Flow : 8 L/min.

  • Sheath Gas Temperature : 350°C.

  • Sheath Gas Flow : 11 L/min.

  • Capillary Voltage : 3500 V.

  • Fragmentor Voltage : 175 V.

  • Data Acquisition : Full scan mode from m/z 100 to 500.

  • Sample Preparation : The sample solution from the HPLC purity analysis is directly infused into the mass spectrometer. Isotopic purity is determined by comparing the peak intensities of the deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
  • Instrumentation : Bruker Avance III HD 500 MHz NMR spectrometer.

  • Solvent : DMSO-d₆.

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H-NMR : 16 scans, 2.65 s acquisition time, 1.0 s relaxation delay.

  • ¹³C-NMR : 1024 scans, 1.0 s acquisition time, 2.0 s relaxation delay.

  • Sample Preparation : Approximately 5 mg of this compound is dissolved in 0.7 mL of DMSO-d₆.

Karl Fischer Titration for Water Content
  • Instrumentation : Mettler Toledo C30S Coulometric Karl Fischer Titrator.

  • Reagent : Hydranal™-Coulomat AG.

  • Method : A known weight of the this compound standard (approximately 50 mg) is accurately transferred to the titration vessel containing the Karl Fischer reagent. The titration is performed until the endpoint is reached, and the water content is calculated automatically. The determination of water content is crucial as it can affect the stability and accurate weighing of the standard.[5]

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation : Agilent 7890B GC with a 5977A MSD and a 7697A Headspace Sampler.

  • Column : DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program : 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas : Helium, constant flow of 1.2 mL/min.

  • Headspace Sampler : Oven temperature 80°C, loop temperature 90°C, transfer line temperature 100°C.

  • Mass Spectrometer : Scan mode from m/z 35 to 350.

  • Sample Preparation : A known amount of this compound is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO). The vial is sealed and heated in the headspace sampler to allow volatile solvents to partition into the gas phase for injection into the GC-MS. This analysis is critical to ensure that no harmful organic solvents from the synthesis process remain in the final product.[6][7]

Visualizing Key Processes and Structures

Diagrams provide a clear and concise representation of complex information.

coa_workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_release Certificate Generation Sample Sample Receipt and Login Identity Identification (NMR, MS, IR) Sample->Identity Testing Purity Purity (HPLC) Sample->Purity Testing Isotopic Isotopic Purity (MS) Sample->Isotopic Testing Water Water Content (Karl Fischer) Sample->Water Testing Solvents Residual Solvents (GC-MS) Sample->Solvents Testing Review Data Review and Verification Identity->Review Results Purity->Review Results Isotopic->Review Results Water->Review Results Solvents->Review Results Approval Quality Assurance Approval Review->Approval Verified CoA Certificate of Analysis Generation Approval->CoA Approved

Certificate of Analysis Workflow

estriol_d3_structure cluster_estriol This compound Structure mol d1 D d2 D d3 D

Chemical Structure of this compound

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By detailing the analytical methodologies and presenting the data in a structured format, researchers and drug development professionals can confidently assess the quality and suitability of this reference standard for their applications.

References

A Technical Guide to Commercially Available Estriol-d3 Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on commercially available Estriol-d3 standards. It includes a comparative summary of products from leading suppliers, detailed experimental protocols for their application in analytical assays, and a visualization of the relevant metabolic pathway.

Commercially Available this compound Standards

This compound (Deuterated Estriol) is a stable isotope-labeled internal standard crucial for accurate quantification of estriol in biological matrices using mass spectrometry-based methods. Several reputable suppliers offer high-quality this compound standards. A summary of their key specifications is presented in Table 1 for easy comparison.

Table 1: Comparison of Commercially Available this compound Standards

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityFormat
Santa Cruz Biotechnology This compound79037-36-8C₁₈H₂₁D₃O₃291.40Not specifiedNot specified
LGC Standards This compound79037-36-8C₁₈²H₃H₂₁O₃291.40>95% (HPLC)[1][2][3]Neat
Pharmaffiliates This compound79037-36-8C₁₈H₂₁D₃O₃291.40Not specifiedWhite to Off-White Solid
VIVAN Life Sciences This compound79037-36-8C₁₈H₂₁D₃O₃291.4Not specifiedNot specified

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Experimental Protocol: Quantification of Estriol in Human Serum by Isotope Dilution LC-MS/MS

The following is a detailed methodology for the quantification of estriol in human serum using an this compound internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesis of established methods for estrogen analysis.[1][4][5]

Materials and Reagents
  • This compound internal standard

  • Calibrators and quality control samples

  • Human serum samples

  • Methyl tert-butyl ether (MTBE)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium fluoride

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation
  • Spiking: To 200 µL of serum samples, calibrators, and quality controls, add 50 µL of the this compound internal standard solution (concentration to be optimized based on the expected endogenous estriol levels and instrument sensitivity).

  • Equilibration: Vortex the samples and allow them to equilibrate for 15 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of MTBE to each tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Freeze the aqueous layer at -80°C for 30 minutes.

    • Decant the organic layer into a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Solid-Phase Extraction (SPE) (Alternative to LLE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the spiked serum samples onto the cartridges.

    • Wash the cartridges with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried residue in 75 µL of 20% methanol.[6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or phenyl-based column is suitable for the separation of estrogens (e.g., Waters BEH Phenyl, 100 mm × 2.1 mm, 1.7 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% ammonium fluoride.[7]

    • Mobile Phase B: Methanol with 0.1% formic acid or 0.02% ammonium fluoride.[7]

    • Gradient: A gradient elution should be optimized to achieve good separation of estriol from other endogenous compounds. A typical gradient might start at 30-35% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 2-50 µL.[6][7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (derivatization may be required for positive mode).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for both estriol and this compound need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Analysis
  • A calibration curve is constructed by plotting the peak area ratio of estriol to this compound against the concentration of the calibrators.

  • The concentration of estriol in the unknown samples is then determined from this calibration curve.

The workflow for this experimental protocol can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Spike Spike with this compound Serum->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Fig. 1: Experimental workflow for estriol quantification.

Estrogen Metabolism Pathway

Estriol is a metabolite of estradiol and estrone. Understanding its position in the estrogen metabolic pathway is crucial for interpreting analytical results and for broader research contexts. The following diagram illustrates the key steps in the formation of estriol.

Estrogen_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone 17β-HSD Estriol Estriol (E3) Estradiol->Estriol CYP3A4/5 Estrone->Estradiol 17β-HSD Hydroxyestrone 16α-Hydroxyestrone Estrone->Hydroxyestrone CYP3A4/5 Hydroxyestrone->Estriol 17β-HSD Metabolites Further Metabolites (e.g., Glucuronides, Sulfates) Estriol->Metabolites UGTs, SULTs

Fig. 2: Simplified estrogen metabolic pathway to estriol.

This guide provides a foundational understanding of commercially available this compound standards and their application. For specific research needs, it is imperative to consult the detailed product information provided by the suppliers and to validate the analytical methods in the intended laboratory setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile of Estriol-d3, offering recommendations for its storage and handling to ensure its integrity for research and pharmaceutical development. The information presented is a synthesis of data on Estriol and best practices for handling deuterated standards.

Introduction

This compound is a deuterated form of Estriol, a naturally occurring estrogen. It is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of Estriol in biological matrices. The accuracy and reliability of such assays are contingent upon the stability and purity of the deuterated standard. This document outlines the known stability characteristics of Estriol and provides guidance on the optimal storage and handling of this compound.

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, the following storage conditions are recommended based on general guidelines for deuterated steroids and available data for Estriol.[1][2][3][4]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationPackaging and Other Considerations
Solid (Powder) -20°C or colderLong-termStore in a desiccator to protect from moisture. Tightly sealed, light-resistant containers are recommended.[1]
2-8°CShort-termSuitable for transient storage, but -20°C is preferred for extended periods.
Solution -20°CLong-termFor stock solutions prepared in aprotic solvents like methanol or acetonitrile.[3][5] Use amber, tightly sealed vials.[2]
2-8°CShort-termRecommended for working solutions to be used within a short timeframe.[2]

Stability Profile and Degradation

Forced degradation studies on Estriol provide valuable insights into the potential stability liabilities of this compound. The primary degradation pathways are oxidation, photodegradation, and thermal degradation.[6]

3.1. Summary of Forced Degradation Studies on Estriol

The following table summarizes the outcomes of forced degradation studies on Estriol, which are instructive for understanding the stability of this compound.

Table 2: Summary of Estriol Forced Degradation Results

Stress ConditionReagents and ConditionsObserved DegradationReference
Acid Hydrolysis 0.1 N HCl, reflux at 60°C for 30 minutesInsignificant[7]
Alkaline Hydrolysis 0.1 N NaOH, reflux at 60°C for 30 minutesInsignificant[7]
Oxidation 0.1% to 3.0% H₂O₂ at room temperature for up to 7 daysSignificant[6][8]
Photodegradation Exposure to visible and UV lightSignificant[6]
Thermal Degradation Elevated temperatures (e.g., 50-60°C)Significant[6][8]

3.2. Degradation Pathways

Photochemical degradation of Estriol has been shown to proceed through the opening of the aromatic ring and the addition of hydroxyl radicals.[5][9] While specific degradation products of this compound have not been extensively characterized in the public domain, it is reasonable to assume a similar degradation pathway to Estriol.

Below is a conceptual diagram illustrating the general degradation pathways for Estriol, which are likely applicable to this compound.

G Conceptual Degradation Pathways of Estriol A Estriol / this compound B Oxidative Degradation Products A->B Oxidizing Agents (e.g., H₂O₂) C Photolytic Degradation Products (e.g., ring-opened structures) A->C UV/Visible Light D Thermal Degradation Products A->D Heat G Workflow for this compound Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound Solution (e.g., 1 mg/mL in methanol) B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 60°C) A->E F Photodegradation (UV/Vis light) A->F G Neutralize Samples (if applicable) B->G C->G H Analyze by Stability-Indicating Method (e.g., LC-MS) D->H E->H F->H G->H I Assess Degradation (Peak Purity, Mass Balance) H->I

References

An In-depth Technical Guide on the Isotopic Labeling of Estriol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of estriol, a key estrogen metabolite, for its application in research and drug development. This document details the synthesis, analysis, and utility of isotopically labeled estriol, offering researchers the foundational knowledge required to leverage these powerful tools in their studies.

Introduction to Isotopic Labeling of Estriol

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the context of estriol, this typically involves the substitution of hydrogen (¹H) with deuterium (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). Tritium (³H), a radioactive isotope of hydrogen, is also used for radiolabeling applications.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. This property makes them invaluable as internal standards in quantitative mass spectrometry (MS) for precise and accurate measurements, and as tracers to study metabolic pathways.[1]

Commonly Used Isotopes for Labeling Estriol:

  • Deuterium (D or ²H): A stable isotope of hydrogen, it is commonly used to create internal standards for GC-MS and LC-MS/MS analysis. Deuterated estriol, such as Estriol-d4, provides a distinct mass shift without significantly altering the molecule's chromatographic behavior.

  • Carbon-13 (¹³C): A stable isotope of carbon, ¹³C-labeled estriol (e.g., Estriol-¹³C₃) is another excellent internal standard for mass spectrometry-based quantification.[1][3]

  • Tritium (³H): A radioactive isotope of hydrogen, tritiated estriol is used in radioligand binding assays and for tracing metabolic pathways due to the high sensitivity of radioactivity detection.[2][4][5][6]

Synthesis of Isotopically Labeled Estriol

Detailed experimental protocols for the synthesis of isotopically labeled estriol are not abundantly available in peer-reviewed literature. However, based on established methods for steroid hormone labeling, plausible synthetic routes can be proposed.

Proposed Synthesis of Deuterated Estriol (Estriol-d₄)

A common strategy for deuterium labeling of steroids involves hydrogen-deuterium exchange reactions on a suitable precursor. A potential route to Estriol-d₄ starts from estrone.

Experimental Protocol:

  • Deuteration of Estrone: Estrone is subjected to an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by refluxing estrone in a deuterated solvent such as deuterated acetic acid (CH₃COOD) or trifluoroacetic acid-d (CF₃COOD) with D₂O. This process facilitates the exchange of protons at positions C2, C4, and C16.

  • Purification of Deuterated Estrone: The resulting deuterated estrone (Estrone-d₄) is purified using column chromatography on silica gel.

  • Hydroxylation at C16: The purified Estrone-d₄ is then hydroxylated at the 16α position to yield 16α-hydroxyestrone-d₄. This can be achieved through various established methods for 16α-hydroxylation of steroids.

  • Reduction of the 17-keto group: The 17-keto group of 16α-hydroxyestrone-d₄ is then reduced to a 17β-hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent system. To maintain the deuterium labels, it is crucial to perform this step under non-exchange conditions.

  • Final Purification: The resulting Estriol-d₄ is purified by recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity.

Proposed Synthesis of ¹³C-Labeled Estriol (Estriol-¹³C₃)

The introduction of ¹³C atoms typically involves the use of ¹³C-labeled starting materials or reagents in a multi-step synthesis. A plausible route for the synthesis of Estriol-¹³C₃, with labeling in the A-ring, is outlined below.

Experimental Protocol:

  • Synthesis of a ¹³C-labeled A-ring precursor: A key step is the synthesis of a building block for the A-ring that contains the ¹³C labels. This could involve, for example, the use of ¹³C-labeled benzene or other small molecules in a multi-step organic synthesis to construct a suitable ¹³C-labeled intermediate.

  • Annulation to form the steroid backbone: The ¹³C-labeled A-ring precursor is then used in an annulation reaction (e.g., a Robinson annulation) with a suitable B-C-D ring fragment to construct the full steroid nucleus.

  • Functional group manipulations: Subsequent steps would involve the introduction and modification of functional groups to build the final estriol structure. This would include the introduction of the hydroxyl groups at C3, C16α, and C17β.

  • Purification: Each intermediate and the final ¹³C-labeled estriol product would require rigorous purification, typically using column chromatography and HPLC.

Applications in Research

Quantitative Analysis using Isotope Dilution Mass Spectrometry

The primary application of stable isotope-labeled estriol is as an internal standard in isotope dilution mass spectrometry (IDMS).[7] This technique is the gold standard for accurate quantification of small molecules in complex biological matrices. The labeled estriol is spiked into a sample at a known concentration at the beginning of the sample preparation process. Since the labeled and unlabeled estriol have identical chemical and physical properties, they experience the same losses during extraction, cleanup, and derivatization. By measuring the ratio of the unlabeled estriol to the labeled estriol using GC-MS or LC-MS/MS, the concentration of the endogenous estriol can be accurately determined.

Experimental Workflow for Isotopic Dilution Mass Spectrometry:

G sample Biological Sample (e.g., Serum, Urine) is Add Known Amount of Isotopically Labeled Estriol (IS) sample->is extraction Sample Extraction (e.g., LLE or SPE) is->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Quantification based on Peak Area Ratio (Analyte/IS) analysis->quantification

Caption: General workflow for estriol quantification using isotope dilution mass spectrometry.

Metabolic Studies

Isotopically labeled estriol can be used as a tracer to study its metabolic fate in vivo or in vitro. By administering labeled estriol to an organism or cell culture, researchers can track its conversion to various metabolites by analyzing samples over time using mass spectrometry. This approach provides valuable insights into the enzymes and pathways involved in estriol metabolism.

Quantitative Data from Analytical Methods

The following tables summarize quantitative data from various studies that have utilized isotopically labeled estriol for the analysis of estrogens.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Estriol Quantification

ParameterMethod 1Method 2
Internal Standard Estriol-d₄-
Derivatization Trimethylsilyl (TMS)Trimethylsilyl (TMS)
Matrix Pharmaceutical PreparationsUrine
Linear Range 12.5-500 ng/mL-
LOD --
LOQ 12.5 ng/mL[8]-
Recovery --
Precision (RSD) Intra-day: ≤4.72%Inter-day: ≤6.25%[8]-
Reference [8]-

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Estriol Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Estriol-¹³C₃Estriol-d₄Deuterated Estriol
Derivatization NoneNoneDansyl Chloride
Matrix Human SerumFood CropsRat Plasma
Linear Range 20-10000 pg/mL[7]-1.00-200.0 ng/mL
LOD -0.01-0.20 µg/kg-
LOQ 10 pg/mL[7]0.04-0.60 µg/kg[9]1.00 ng/mL
Recovery 94.7-103.5%[7]>90%[9]-
Precision (RSD) --Intra-day: 2.6-7.5%Inter-day: 3.3-9.5%
Reference [7][9]

Estriol Biosynthesis and Signaling Pathways

Estriol Biosynthesis

In non-pregnant women, estriol is a minor estrogen produced from the metabolism of estradiol and estrone.[10][11] However, during pregnancy, it becomes the most abundant estrogen, synthesized in the placenta from fetal precursors.[10][11]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc DHEA DHEA Pregnenolone->DHEA DHEAS DHEA-S DHEA->DHEAS OH_DHEAS 16α-OH-DHEA-S DHEAS->OH_DHEAS CYP3A7 (Fetal Liver) OH_DHEA 16α-OH-DHEA OH_DHEAS->OH_DHEA Sulfatase (Placenta) OH_Androstenedione 16α-OH-Androstenedione OH_DHEA->OH_Androstenedione 3β-HSD OH_Estrone 16α-Hydroxyestrone OH_Androstenedione->OH_Estrone Aromatase Estriol Estriol OH_Estrone->Estriol 17β-HSD

Caption: Simplified pathway of estriol biosynthesis during pregnancy.

Estriol Signaling Pathway

Estriol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[12] The binding of estriol to these receptors initiates a cascade of events leading to changes in gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ER) Estriol->ER Dimer ER Dimerization ER->Dimer Estriol binding displaces HSP HSP Heat Shock Proteins (HSP) HSP->ER Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binds to Estrogen Response Element (ERE) Nucleus->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Classical genomic signaling pathway of estriol.

Conclusion

References

The Gold Standard: A Technical Guide to Deuterated Standards in Hormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of hormone analysis, achieving accurate and reliable quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard in mass spectrometry-based hormone analysis. This document provides an in-depth exploration of the methodologies, quantitative data, and underlying principles that empower researchers to achieve the highest level of confidence in their results.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. In hormone analysis, this typically involves using a deuterated standard, where one or more hydrogen atoms in the hormone molecule are replaced by deuterium, a stable isotope of hydrogen.[1]

The fundamental principle lies in the near-identical chemical and physical properties of the deuterated standard and the endogenous (unlabeled) hormone.[2] They exhibit virtually the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the endogenous hormone to that of the deuterated standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost during the analytical process. This method effectively corrects for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2]

Advantages of Deuterated Standards over Other Internal Standards

While other types of internal standards, such as structural analogs, exist, deuterated standards offer unparalleled advantages in bioanalysis:

  • Identical Chemical and Physical Properties: Deuterated standards co-elute with the analyte during chromatography and experience the same ionization efficiency and matrix effects.[1] This ensures the most accurate correction for analytical variability.

  • Reduced Inter-subject and Inter-laboratory Variability: The use of deuterated standards significantly improves the reproducibility and consistency of results across different samples and laboratories.[1]

  • Enhanced Accuracy and Precision: By effectively mitigating matrix effects and other sources of error, deuterated standards lead to higher accuracy (closeness to the true value) and precision (reproducibility) of measurements.

Quantitative Comparison of Internal Standards for Testosterone Analysis

A study comparing different isotopically labeled internal standards for testosterone analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) highlights the impact of the choice of internal standard on quantification. The study assessed testosterone with two deuterium atoms (D2), five deuterium atoms (D5), and three carbon-13 atoms (C13) enrichment.[3][4][5] The D2 internal standard was considered the reference in this particular method.[3][5]

Internal StandardPassing-Bablok Regression Equation vs. D2 StandardInterpretation
Testosterone-d5 (D5) Testosterone (D5) nmol/L = 0.86 × Testosterone (D2) + 0.04Lower results were obtained when using the D5 testosterone standard compared to the D2 standard.[3][5]
Testosterone-¹³C₃ (C13) Testosterone (C13) nmol/L = 0.90 × Testosterone (D2) + 0.02The C13 internal standard also yielded lower results but was closer to the D2 target than the D5 standard.[3][5]

These results underscore the critical importance of selecting and validating the appropriate internal standard during method development, as the choice can significantly affect the final reported concentrations.[3][5]

Experimental Protocols for Hormone Analysis using Deuterated Standards

The following sections provide detailed methodologies for the analysis of testosterone and estradiol using deuterated internal standards with LC-MS/MS.

Testosterone Analysis

This protocol outlines a common procedure for the quantitative analysis of testosterone in serum.[3][6][7]

4.1.1. Materials and Reagents

  • Testosterone standard

  • Deuterated testosterone internal standard (e.g., d3-testosterone)[6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Serum samples (calibrators, quality controls, and unknowns)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ether, hexane, ethyl acetate)[3][7]

4.1.2. Sample Preparation

  • Aliquoting: Pipette a known volume of serum (e.g., 100 µL) into a clean tube.[3][6]

  • Internal Standard Spiking: Add a precise volume of the deuterated testosterone internal standard solution to each sample, calibrator, and quality control.[6]

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile to the samples. Vortex mix and centrifuge to pellet the precipitated proteins.[6][8]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., a mixture of petroleum ether and tert-butyl methyl ether) to the supernatant, vortex, and centrifuge.[7] Transfer the organic layer to a new tube.

    • Solid Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the testosterone and internal standard with an appropriate solvent.

  • Evaporation: Evaporate the solvent from the extracted samples to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[3]

4.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 33 x 4.6 mm, 3 µm particles).[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.[6]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: Inject a small volume of the reconstituted sample (e.g., 10-20 µL).[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both testosterone and the deuterated internal standard. For example:

      • Testosterone: m/z 289 -> 97

      • d3-Testosterone: m/z 292 -> 97

    • Data Analysis: Quantify testosterone by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Estradiol Analysis

This protocol describes a method for the sensitive quantification of estradiol in serum, often requiring derivatization for enhanced sensitivity.[9][10]

4.2.1. Materials and Reagents

  • Estradiol standard

  • Deuterated estradiol internal standard (e.g., d3-estradiol or d5-estradiol)[9][10]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Heptane

  • Ethyl acetate

  • Dansyl chloride (derivatizing agent)

  • Sodium carbonate/bicarbonate buffer

  • Serum samples

4.2.2. Sample Preparation

  • Aliquoting and Spiking: Pipette serum (e.g., 900 µL) into a vial and add the deuterated estradiol internal standard solution (e.g., 100 µL).[10]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a mixture of heptane and ethyl acetate.[10]

  • Evaporation: Evaporate the organic layer to dryness.[10]

  • Reconstitution and Derivatization:

    • Reconstitute the residue in a sodium carbonate-bicarbonate buffer.[10]

    • Add dansyl chloride in acetonitrile and incubate at an elevated temperature (e.g., 65°C) to facilitate the derivatization reaction.[10]

4.2.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): A two-dimensional LC system can be employed for enhanced separation from interfering substances.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: ESI in positive mode is typically used for dansylated derivatives.

    • MRM: Monitor the specific transitions for the dansylated estradiol and its deuterated internal standard.

Visualization of Key Biological Pathways and Analytical Workflows

Understanding the biological context of hormone action and the analytical process is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is protein_precip Protein Precipitation add_is->protein_precip extraction Extraction (LLE or SPE) protein_precip->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms quantification Quantification (Peak Area Ratio) ms->quantification result Final Concentration quantification->result

A typical experimental workflow for hormone analysis using a deuterated internal standard.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea androstenedione Androstenedione progesterone->androstenedione cortisol Cortisol progesterone->cortisol dhea->androstenedione testosterone Testosterone androstenedione->testosterone estradiol Estradiol androstenedione->estradiol Aromatase testosterone->estradiol Aromatase

A simplified diagram of the steroid hormone biosynthesis pathway.

T Testosterone AR Androgen Receptor (AR) T->AR Binds AR_T AR-Testosterone Complex AR->AR_T Conformational Change HSP Heat Shock Proteins HSP->AR Stabilizes Dimer Dimerization AR_T->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Response Cellular Response Transcription->Response

A simplified diagram of the androgen receptor signaling pathway.

E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ER_E2 ER-Estradiol Complex ER->ER_E2 Activation Dimer Dimerization ER_E2->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

A simplified diagram of the estrogen receptor signaling pathway.

Conclusion

The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the pinnacle of accuracy and reliability in hormone analysis. By providing a means to correct for nearly all sources of analytical variability, these standards empower researchers to generate high-quality, reproducible data. This technical guide has provided a comprehensive overview of the principles, methodologies, and practical considerations for employing deuterated standards in hormone analysis. Adherence to these robust analytical principles is essential for advancing our understanding of hormone function in health and disease and for the development of new therapeutic interventions.

References

Estriol-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Estriol-d3, a deuterated form of estriol, for its application in scientific research and drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its use as an internal standard in quantitative analysis, and illustrates the signaling pathway of its non-deuterated counterpart, estriol.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound is summarized in the table below.

PropertyValueCitations
CAS Number 79037-36-8[1][2][3][4][5][6]
Molecular Weight 291.40 g/mol [1][2][7]
Molecular Formula C₁₈H₂₁D₃O₃[1][3]

Experimental Protocol: Quantitative Analysis of Estriol using this compound as an Internal Standard by LC-MS/MS

This protocol details a common application of this compound as an internal standard for the precise quantification of estriol in biological matrices, such as serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for variations during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of the results.[8][9]

Objective: To accurately measure the concentration of estriol in a biological sample.

Materials:

  • Estriol standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Deionized water

  • Biological matrix (e.g., serum)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of both estriol and this compound in methanol.

    • From the stock solutions, prepare a series of calibration standards of estriol at known concentrations in the biological matrix.

    • Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample (and to each calibration standard and quality control sample), add a precise volume of the this compound internal standard working solution.

    • Extraction:

      • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing. Centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analytes to a clean tube.

      • Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes with an appropriate solvent.

    • Evaporation: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a suitable analytical column (e.g., a C18 column). Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol. The gradient program should be optimized to achieve good separation of estriol from other matrix components.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set the instrument to monitor specific precursor-to-product ion transitions for both estriol and this compound. The difference in mass allows for their simultaneous detection and quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of estriol to the peak area of this compound against the known concentrations of the estriol calibration standards.

    • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Estriol Signaling Pathway

Estriol, like other estrogens, exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are located inside the cell.[1][10] This interaction initiates a cascade of events that ultimately leads to changes in gene expression and cellular function. The following diagram illustrates the classical genomic signaling pathway of estriol.

Estriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (inactive) Estriol->ER Binds to HSP HSP90 ER->HSP Bound to Estriol_ER Estriol-ER Complex (active) ER->Estriol_ER Conformational Change ERE Estrogen Response Element (on DNA) Estriol_ER->ERE Translocates to Nucleus and Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of estriol.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical flow of the experimental protocol for the quantification of estriol using this compound as an internal standard.

Experimental_Workflow start Start prep_standards Prepare Estriol and This compound Standards start->prep_standards sample_prep Sample Preparation (Spike with this compound) prep_standards->sample_prep extraction Extraction (LLE or SPE) sample_prep->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_analysis Data Analysis (Calibration Curve) lcms_analysis->data_analysis quantification Quantification of Estriol in Samples data_analysis->quantification end End quantification->end

Caption: Workflow for estriol quantification using this compound.

References

The Kinetic Shield: A Technical Guide to the Safe Handling and Application of Deuterated Steroid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and analysis of deuterated steroid compounds. By replacing hydrogen atoms with their stable isotope, deuterium, these molecules offer unique advantages in drug development, including modified metabolic profiles and the potential for improved therapeutic indices. This document is intended to serve as a core resource for laboratory personnel and researchers working with these powerful tools.

Introduction to Deuterated Steroids

Deuteration, the strategic replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic properties of a drug.[1] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. For steroid compounds, which undergo extensive metabolism, this can lead to several benefits:

  • Reduced Metabolic Rate: A slower rate of metabolism can increase the drug's half-life and exposure (Area Under the Curve - AUC).[2]

  • Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites.[1]

  • Improved Safety Profile: By reducing the formation of reactive metabolites, deuteration may lead to a safer drug candidate.[3]

Deuterated steroids are valuable tools in various research applications, from metabolic studies to serving as internal standards in analytical assays.

Safety and Toxicological Profile

Deuterated steroids are generally considered to have a safety profile similar to their non-deuterated counterparts, with any differences arising from altered pharmacokinetics rather than inherent toxicity of the deuterium isotope itself.[3] Long-term use of the parent steroid, such as dexamethasone, can lead to a range of side effects, and while deuteration may offer a safer therapeutic window by allowing for lower doses, the intrinsic hazards of the steroid class remain.[3]

Key Safety Considerations:

  • Chemical Hazards: The primary hazards associated with deuterated steroids are those of the parent steroid molecule. Anabolic steroids, for instance, can have significant adverse effects on the cardiovascular, hepatic, and endocrine systems.[4]

  • Occupational Exposure: As with any potent pharmaceutical compound, minimizing occupational exposure is crucial. The primary routes of exposure are inhalation, dermal contact, and ingestion.

  • Regulatory Status: The U.S. Food and Drug Administration (FDA) considers deuterated versions of existing drugs as new chemical entities (NCEs), which requires a thorough evaluation of their safety and efficacy.

Handling and Storage Guidelines

Proper handling and storage are critical to ensure the integrity and safety of deuterated steroid compounds.

Personal Protective Equipment (PPE)

When handling deuterated steroids, especially in powdered form, the following PPE is recommended:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: A properly fitted respirator should be used when handling powders outside of a containment device.

Storage

Deuterated compounds should be stored to prevent degradation and isotopic exchange.

ParameterRecommendationRationale
Temperature -20°C or as specified by the manufacturer.To minimize chemical degradation.
Atmosphere Under an inert gas (e.g., argon, nitrogen).To prevent oxidation.
Light In amber vials or protected from light.To prevent photodegradation.
Moisture In a desiccator or with a desiccant.To prevent hydrolysis and H/D exchange.
Waste Disposal

Waste containing deuterated steroids should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. As deuterium is a stable isotope, no special precautions for radioactivity are necessary.

Synthesis and Purification

The synthesis of deuterated steroids involves introducing deuterium atoms at specific positions in the steroid backbone. This can be achieved through various chemical reactions.

General Synthetic Strategies
  • Reductive Deuteration: Using deuterium gas (D₂) with a catalyst (e.g., Pd/C) to reduce double bonds.

  • Deuteride Reducing Agents: Employing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to reduce carbonyl groups.

  • Grignard Reactions: Using deuterated Grignard reagents (e.g., CD₃MgI) to introduce deuterated alkyl groups.[5]

  • H/D Exchange Reactions: Using deuterated solvents and acids or bases to exchange labile protons for deuterium.[3]

Example Synthesis: Deuterated Cortisol

A multi-step synthesis can be used to prepare cortisol labeled with deuterium in the A-ring. One reported method involves the reductive deuteration of prednisolone in deuterated acetic acid (CH₃COOD) with a rhodium catalyst under a deuterium atmosphere.

Experimental Protocol: Synthesis of [1,2,3,4,5-²H₅]tetrahydrocortisol

  • Catalyst Preparation: 5% rhodium on alumina is pre-reduced with deuterium gas.

  • Reaction Setup: Prednisolone is dissolved in CH₃COOD in a pressure bottle.

  • Deuteration: The pre-reduced catalyst is added to the solution, and the mixture is shaken under a deuterium atmosphere at a specified pressure and temperature until the reaction is complete.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated.

  • Purification: The resulting deuterated tetrahydrocortisol and its stereoisomers are separated and purified using liquid chromatography.

  • Analysis: The final product is characterized by mass spectrometry and NMR to confirm its structure and isotopic purity.

Analytical Techniques

The analysis of deuterated steroids is crucial for confirming their identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for analyzing deuterated compounds. It allows for the determination of the molecular weight and the extent of deuterium incorporation.

Experimental Protocol: LC-MS/MS Analysis of Steroids

  • Sample Preparation: Steroids are extracted from the biological matrix (e.g., plasma, serum) using liquid-liquid extraction or solid-phase extraction.

  • Internal Standard: A known amount of a deuterated internal standard is added to the sample for accurate quantification.

  • Chromatography: The extracted sample is injected into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate the analytes.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and fragment ions of the analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the position of deuterium labeling and to confirm the overall structure of the molecule.

  • ¹H NMR: The absence of signals at specific chemical shifts indicates successful deuteration at those positions.

  • ²H NMR: Directly observes the deuterium nuclei, providing information about the location and number of deuterium atoms.

  • ¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon atom.

Experimental Protocol: NMR Analysis of a Deuterated Steroid

  • Sample Preparation: A small amount of the deuterated steroid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ²H, and ¹³C NMR spectra are acquired.

  • Data Analysis: The spectra are processed and analyzed to confirm the structure and determine the sites and extent of deuteration.

Pharmacokinetic Profile of Deuterated Steroids

Deuteration can significantly impact the pharmacokinetic profile of a steroid. The following table provides a representative comparison of pharmacokinetic parameters for a generic drug and its deuterated analog, illustrating the potential effects of deuteration.

ParameterNon-Deuterated DrugDeuterated DrugImplication
Cₘₐₓ (ng/mL) LowerHigherSlower metabolism can lead to higher peak concentrations.[2]
Tₘₐₓ (h) Unchanged or slightly increasedUnchanged or slightly increasedAbsorption is generally not affected by deuteration.[2]
AUC (h*ng/mL) LowerSignificantly HigherReduced clearance leads to greater overall drug exposure.[2]
t₁/₂ (h) ShorterLongerSlower metabolism extends the time the drug remains in the body.[2]
Clearance (L/h/kg) HigherLowerThe primary benefit of deuteration is reduced metabolic clearance.[2]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This process involves both genomic and non-genomic pathways.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binding GR Activated GR GR_complex->GR Dissociation nucleus_GR Nuclear GR GR->nucleus_GR Translocation GRE Glucocorticoid Response Element nucleus_GR->GRE Binding Gene Target Gene GRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Protein->Cellular_Response

Caption: Glucocorticoid receptor signaling pathway.

Preclinical Development Workflow for a Deuterated Steroid

The preclinical development of a deuterated steroid follows a structured workflow to assess its safety and efficacy before clinical trials.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_regulatory Regulatory Submission node_select Target Selection & Deuteration Strategy synthesis Synthesis & Purification node_select->synthesis analytics Analytical Characterization (NMR, MS) synthesis->analytics metabolism Metabolic Stability (Microsomes, Hepatocytes) analytics->metabolism receptor Receptor Binding Assays metabolism->receptor activity Cell-based Activity Assays receptor->activity pk Pharmacokinetics (PK) activity->pk pd Pharmacodynamics (PD) / Efficacy pk->pd tox Toxicology (Acute & Chronic) pd->tox ind Investigational New Drug (IND) Application tox->ind

Caption: Preclinical development workflow for a deuterated steroid.

Conclusion

Deuterated steroid compounds represent a significant advancement in medicinal chemistry and drug development. Their unique pharmacokinetic properties, driven by the kinetic isotope effect, offer the potential for improved efficacy and safety. This guide provides a foundational understanding of the key considerations for working with these molecules, from safe handling in the laboratory to their synthesis and analysis. As research in this area continues to expand, a thorough understanding of these principles will be essential for harnessing the full potential of deuterated steroids in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Estriol in Biological Matrices using Estriol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy and is also found at lower levels in non-pregnant women and men. Accurate and precise quantification of estriol in biological matrices such as serum and plasma is crucial for various clinical and research applications, including fetal-maternal health monitoring, endocrine disorder studies, and pharmacokinetic analysis of related therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust LC-MS/MS assays. A SIL-IS, such as Estriol-d3, possesses nearly identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, effectively compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of estriol in biological samples using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient cleanup and concentration of estriol from biological matrices.

Materials:

  • Biological matrix (e.g., rat plasma)

  • This compound internal standard working solution

  • Phosphoric acid (4% aqueous solution)

  • Methanol

  • SPE plates (e.g., Oasis HLB 96-well µElution plates)

Protocol:

  • To 100 µL of the plasma sample, add a known amount of this compound internal standard working solution.

  • Wash the SPE plate with 100 µL of 4% aqueous phosphoric acid.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate to remove interferences.

  • Elute the analyte and internal standard with 100 µL of methanol.

  • The collected eluate is then transferred to an autosampler for UPLC-MS/MS analysis.[1]

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add this compound Internal Standard plasma->add_is Spike spe_plate Load onto SPE Plate add_is->spe_plate wash_spe Wash SPE Plate spe_plate->wash_spe elute Elute with Methanol wash_spe->elute analysis Transfer to Autosampler for LC-MS/MS elute->analysis

Figure 1: Workflow for sample preparation using solid-phase extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography Conditions:

  • System: UPLC System[1]

  • Column: A high-pressure resistant C18 or Phenyl column is suitable (e.g., Waters BEH Phenyl, 100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.02% Ammonium fluoride in water[1]

  • Mobile Phase B: 0.02% Ammonium fluoride in methanol[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 2 µL[1]

  • Column Temperature: 40 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 0.535
0.5 - 1.035 -> 90
1.0 - 2.790
2.7 - 4.090 -> 35

Mass Spectrometry Conditions:

  • System: Triple Quadrupole Mass Spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

  • Capillary Voltage: 3 kV[1]

  • Source Temperature: 150 °C[1]

  • Desolvation Temperature: 600 °C[1]

  • Cone Gas Flow: 150 L/h[1]

  • Desolvation Gas Flow: 700 L/h[1]

  • Collision Gas: Argon[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are monitored for the quantification of estriol and its internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estriol (E3)287.04170.9240
This compound (IS)290.04171.92~40

Note: The MRM transition for this compound is an estimation based on the fragmentation of Estriol and other deuterated estrogens. The optimal collision energy should be determined empirically.

G cluster_lcmsms LC-MS/MS Analytical Workflow sample_injection Inject Sample lc_separation UPLC Separation (C18/Phenyl Column) sample_injection->lc_separation ionization Electrospray Ionization (Negative Mode) lc_separation->ionization mass_analyzer Triple Quadrupole Mass Analyzer ionization->mass_analyzer detection MRM Detection (Estriol & this compound) mass_analyzer->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Figure 2: General workflow for the LC-MS/MS analysis.

Quantitative Data

The following tables summarize the expected quantitative performance of the method based on a validated assay for estriol using a deuterated internal standard.[1]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Estriol1.00 - 200.0Linear>0.99

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ1.00< 7.5< 9.5-1.6 to 9.4
Low QC2.50< 5.0< 7.0-3.2 to 5.8
Medium QC40.0< 3.0< 4.0-4.5 to 2.3
High QC160.0< 2.6< 3.3-2.9 to 1.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of estriol in biological matrices using this compound as an internal standard by LC-MS/MS. The described sample preparation and analytical methods are designed to deliver high sensitivity, specificity, and accuracy, making them suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving reliable and reproducible results by mitigating matrix effects and other sources of analytical variability. Researchers, scientists, and drug development professionals can adapt and validate this methodology for their specific needs in steroid hormone analysis.

References

Method Development for Accurate Estriol Quantification Using Estriol-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust method for the quantification of estriol in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Estriol-d3, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and optimized LC-MS/MS parameters for sensitive and specific detection. This method is suitable for clinical research and drug development applications where reliable measurement of estriol is crucial.

Introduction

Estriol (E3) is one of the three major endogenous estrogens. During pregnancy, estriol is produced in significant amounts by the placenta and serves as an indicator of fetal well-being. In non-pregnant individuals, estriol levels are much lower. Accurate quantification of estriol is essential for various research areas, including endocrinology, clinical chemistry, and pharmaceutical development. While immunoassays have been traditionally used, they can suffer from cross-reactivity and lack of specificity.[1] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high selectivity, sensitivity, and accuracy.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for analytical variability during sample preparation and analysis.[4] This application note provides a comprehensive protocol for the quantification of estriol in serum using this compound as an internal standard.

Experimental

Materials and Reagents
  • Estriol and this compound standards (Cerilliant or equivalent)

  • LC-MS/MS grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)

  • Formic acid (≥98%)

  • Methyl tert-butyl ether (MTBE)

  • Human serum (drug-free)

  • Phosphate-buffered saline (PBS), pH 7.4

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking of Internal Standard: To 200 µL of serum sample, calibrator, or quality control (QC) sample in a borosilicate glass tube, add 50 µL of this compound internal standard working solution (e.g., 10 ng/mL in 50% methanol).

  • Equilibration: Vortex the tubes for 10 seconds and allow them to equilibrate for 15 minutes at room temperature.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 40% to 95% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored:

      • Estriol: Precursor ion (m/z) 287.2 → Product ion (m/z) 145.1

      • This compound: Precursor ion (m/z) 290.2 → Product ion (m/z) 147.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for estriol quantification using this compound.

ParameterResult
Linearity Range 0.1 - 50 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal, corrected by internal standard

Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Serum Sample (200 µL) s2 Spike with this compound s1->s2 s3 Liquid-Liquid Extraction (MTBE) s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 HPLC/UHPLC Separation (C18) s5->a1 a2 Mass Spectrometry (ESI-) a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Estriol d2->d3

Caption: Experimental workflow for estriol quantification.

Estriol Signaling Pathway

Estriol, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ.[5][6] These receptors are ligand-activated transcription factors that modulate gene expression.[7] Estriol is known to have a higher affinity for ERβ compared to ERα.[8] The binding of estriol to these receptors initiates a cascade of events leading to physiological responses in target tissues.

signaling cluster_cell Target Cell E3 Estriol ER Estrogen Receptor (ERα / ERβ) E3->ER Binding Complex Estriol-ER Complex ER->Complex HSP Heat Shock Proteins HSP->ER Inactivation Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (DNA) Dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Activation Response Physiological Response Transcription->Response

References

Advancing Estriol Analysis: Detailed Application Notes and Protocols Utilizing Estriol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the quantitative analysis of estriol in various biological matrices. The use of Estriol-d3 as an internal standard is central to these methods, ensuring high accuracy and precision. The following sections detail established sample preparation techniques including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Estriol Analysis

Estriol (E3) is a key estrogen metabolite, and its accurate quantification in biological fluids such as serum, plasma, urine, and saliva is crucial for various clinical research and diagnostic applications, including the assessment of fetal well-being during pregnancy and monitoring hormone replacement therapies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. This section provides an overview and detailed protocols for three commonly employed techniques for estriol analysis.

Application Note 1: Liquid-Liquid Extraction (LLE) for Serum and Plasma

LLE is a classic and cost-effective method for extracting analytes from a liquid sample into an immiscible solvent. For estriol analysis, LLE is effective in removing proteins and other polar interferences from serum and plasma samples. The use of this compound added at the beginning of the procedure allows for accurate correction of any analyte loss during the multi-step process.

Experimental Protocol: LLE for Estriol in Human Serum/Plasma

  • Sample Preparation:

    • Pipette 500 µL of serum or plasma into a clean glass test tube.

    • Spike the sample with 50 µL of this compound internal standard solution (concentration to be optimized based on expected estriol levels).

    • Vortex briefly to mix.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) compatible with the LC-MS/MS mobile phase.

    • Vortex to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Application Note 2: Solid-Phase Extraction (SPE) for Urine

SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. For urinary estriol, which may be present in conjugated forms (glucuronides and sulfates), an initial enzymatic hydrolysis step is often required to measure total estriol.

Experimental Protocol: SPE for Total Estriol in Human Urine

  • Enzymatic Hydrolysis (for total estriol):

    • To 1 mL of urine, add 50 µL of this compound internal standard.

    • Add β-glucuronidase/arylsulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

    • Incubate at 37°C for at least 4 hours or overnight to ensure complete hydrolysis.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the estriol and this compound from the cartridge with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the appropriate solvent for LC-MS/MS analysis.

Application Note 3: Supported Liquid Extraction (SLE) for Saliva

SLE is a high-throughput alternative to LLE that uses a solid support material, typically diatomaceous earth, to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support to extract the analytes, avoiding the formation of emulsions and simplifying automation. Salivary estriol analysis benefits from the non-invasive nature of sample collection.

Experimental Protocol: SLE for Estriol in Saliva

  • Sample Pre-treatment:

    • Centrifuge the saliva sample to pellet any mucins or debris.

    • To 200 µL of clear saliva supernatant, add 20 µL of this compound internal standard.

    • Dilute the sample 1:1 (v/v) with an aqueous buffer (e.g., 0.1% formic acid) to facilitate loading.

  • SLE Procedure:

    • Load the pre-treated sample onto an SLE+ plate or cartridge and allow it to absorb for 5 minutes.

    • Elute the analytes by passing an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) through the cartridge. Typically, two aliquots of 750 µL are used.

  • Evaporation and Reconstitution:

    • Collect the eluate and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of a suitable solvent for LC-MS/MS analysis.

Analytical Methods

Following sample preparation, the extracts are typically analyzed by LC-MS/MS for its high sensitivity and specificity. GC-MS can also be used, but it requires a derivatization step to increase the volatility of estriol.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride to improve ionization.

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both estriol and this compound.

GC-MS Analysis with Derivatization

For GC-MS analysis, the hydroxyl groups of estriol must be derivatized to increase its volatility.

Experimental Protocol: Derivatization for GC-MS

  • Reagent Preparation: Prepare a derivatization reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and a reducing agent like dithiothreitol.

  • Reaction: To the dried sample extract, add the derivatization reagent mixture.

  • Incubation: Heat the mixture at 60°C for 20-30 minutes to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods. The use of this compound as an internal standard ensures the reliability of these quantitative results.

Table 1: Performance Characteristics of LC-MS/MS Methods for Estriol Analysis

ParameterSerum/Plasma (LLE)Urine (SPE)Saliva (SLE)
Limit of Quantification (LOQ) 0.2 ng/mL[1]0.02 - 0.1 ng/mL1.0 pg/mL[2]
Limit of Detection (LOD) 0.05 ng/mL[1]~0.01 ng/mL~0.5 pg/mL
Recovery (%) 95.9 - 104.2%[1]89 - 103%67.0 - 85.6%[2]
Precision (%RSD) < 10%< 15%≤ 7.4%[2]
Matrix Effect (%) Minimal with ISAnalyte dependent, compensated by IS89.6 - 100.2%[2]

Table 2: Performance Characteristics of GC-MS Method for Estriol Analysis

ParameterUrine (SPE and Derivatization)
Limit of Quantification (LOQ) 0.02 - 0.1 ng/mL[3]
Limit of Detection (LOD) 5 - 10 ng/L (in water)[4]
Recovery (%) 91.4 - 108.5%[3]
Precision (%RSD) 1.4 - 10.5%[3]
Linearity (r²) > 0.995[3]

Note: Data presented is a synthesis from multiple sources. Specific performance may vary based on instrumentation and laboratory conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for estriol analysis using an internal standard from sample collection to data acquisition.

Estriol_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Plasma Serum/Plasma Add_IS Add this compound Internal Standard Serum_Plasma->Add_IS Urine Urine Urine->Add_IS Saliva Saliva Saliva->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE SLE Supported Liquid Extraction Add_IS->SLE LC_MSMS LC-MS/MS LLE->LC_MSMS Derivatization Derivatization (for GC-MS) SPE->Derivatization SPE->LC_MSMS SLE->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification vs. Internal Standard LC_MSMS->Quantification GC_MS->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for estriol analysis.

References

Application Note: The Use of Estriol-d3 in Pharmacokinetic Studies of Estriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol (E3) is an estrogen, one of the three major endogenous estrogens, the others being estradiol and estrone. It is widely used in hormone replacement therapy to treat symptoms of menopause. Accurate determination of estriol concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for drug development and regulatory approval. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.

This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies of estriol, including detailed experimental protocols and a summary of relevant data.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of estriol from various studies and typical validation parameters for bioanalytical methods using this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Estriol Following Vaginal Administration

FormulationDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Study PopulationReference
Vaginal Ring0.125 mg/day68~6-Postmenopausal Women[1]
Vaginal Ring0.250 mg/day97~6-Postmenopausal Women[1]
Vaginal Ring0.500 mg/day155~6-Postmenopausal Women[1]
Vaginal Pessaries0.03 mg (single dose)45.1-119.8 (AUC0-12h)Postmenopausal Women[1]
Vaginal Pessaries0.03 mg (multiple doses)12.7-52.1 (AUC0-12h,ss)Postmenopausal Women[1]
Vaginal Gel (T1)20 µg/g--171.65 ± 80.18 (AUC0-t)Postmenopausal Women[2]
Vaginal Gel (T2)50 µg/g--406.75 ± 199.53 (AUC0-t)Postmenopausal Women[2]
Vaginal Ovules0.03 mg (single dose)42.111-Postmenopausal Women[3]
Vaginal Ovules0.03 mg (multiple doses)11.92-Postmenopausal Women[3]

Table 2: Typical LC-MS/MS Method Validation Parameters for Estriol Quantification

ParameterTypical Value/Range
Linearity (r²)> 0.99[4][5]
Lower Limit of Quantification (LLOQ)1.00 - 2.0 ng/mL[5][6]
Intra-day Precision (%RSD)≤ 4.72%[4]
Inter-day Precision (%RSD)≤ 6.25%[4]
Accuracy (% Recovery)88% - 108%[6]
Matrix EffectMinimal with deuterated IS

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting estriol from biological matrices such as plasma or serum.

Protocol:

  • Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of plasma/serum sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., in methanol) to each tube. Vortex briefly to mix.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether/hexane (70/30, v/v) or methyl tert-butyl ether (MTBE)) to each tube.[1]

  • Mixing: Vortex the tubes for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tubes at 4°C for 10 minutes at approximately 2000 x g to separate the aqueous and organic layers.[1]

  • Freezing (Optional but recommended): Place the tubes in a freezer at -80°C for 30 minutes to freeze the lower aqueous layer.

  • Transfer: Decant the upper organic layer into a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent (e.g., 20-30% methanol in water).[7] Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of estriol. For example, a Phenomenex Gemini C18 (4.6 mm x 15 cm x 3.0 µm) or an Inertsil ODS-3 C18 (150 x 4.6 mm).[1][8]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid (0.1%).[1]

    • Example Isocratic Mobile Phase: Acetonitrile/water (90/10, v/v) with 0.1% formic acid.[1]

  • Flow Rate: Typically in the range of 0.5 - 1.2 mL/min.[1]

  • Injection Volume: 10 - 50 µL.

  • Column Temperature: Maintained at around 40°C.[8]

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode. Negative mode is often preferred for estrogens.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Estriol: The precursor ion and product ion masses need to be optimized for the specific instrument. For example, in GC-MS with derivatization, a transition of m/z 504 could be monitored.[4]

    • This compound: The MRM transition will be shifted by +3 m/z units compared to unlabeled estriol. The specific transition should be determined by direct infusion of the this compound standard.

  • Data Analysis: The peak area ratio of estriol to this compound is used to construct a calibration curve and quantify the concentration of estriol in the unknown samples.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction (e.g., MTBE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Estriol / this compound) Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for estriol pharmacokinetic analysis.

Role of this compound as an Internal Standard

G cluster_analyte Analyte (Estriol) cluster_is Internal Standard (this compound) cluster_correction Correction & Quantification Estriol_in_Matrix Estriol in Biological Matrix Estriol_Extracted Extracted Estriol Estriol_in_Matrix->Estriol_Extracted Estriol_Signal Estriol MS Signal Estriol_Extracted->Estriol_Signal Ratio Calculate Peak Area Ratio (Estriol / this compound) Estriol_Signal->Ratio IS_Added Known Amount of this compound Added IS_Extracted Extracted this compound IS_Added->IS_Extracted IS_Signal This compound MS Signal IS_Extracted->IS_Signal IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification Variability Sample Prep Variability & Matrix Effects Variability->Estriol_Extracted Variability->IS_Extracted

Caption: Role of this compound in correcting for analytical variability.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of estriol in biological matrices. This approach is essential for obtaining high-quality pharmacokinetic data, which is fundamental to the development and clinical use of estriol-containing drug products. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Quantifying Estriol in Human Serum with Estriol-d3: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol (E3) is a steroid hormone and a major estrogen metabolite. In non-pregnant individuals, estriol circulates at very low levels. However, during pregnancy, the placenta produces large amounts of estriol, making it a crucial biomarker for fetal well-being and placental function. Accurate and sensitive quantification of estriol in human serum is therefore essential for clinical research, diagnostics, and drug development. This application note provides a detailed protocol for the quantification of estriol in human serum using a stable isotope-labeled internal standard, Estriol-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of estriol in human serum using an LC-MS/MS method with this compound as the internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Estriol0.1 - 50> 0.9950.1

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=5, 3 days)Accuracy (%)
Estriol0.3≤ 10≤ 1590 - 110
5≤ 8≤ 1292 - 108
40≤ 5≤ 1095 - 105

Table 3: Recovery and Matrix Effect

AnalyteExtraction MethodRecovery (%)Matrix Effect (%)
EstriolLiquid-Liquid Extraction (LLE)85 - 9590 - 110
Solid-Phase Extraction (SPE)90 - 10588 - 112

Experimental Protocols

This section details the experimental procedures for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Estriol certified reference standard

  • This compound certified internal standard

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Human serum (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation

Two common methods for extracting estriol from human serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Thawing and Spiking: Thaw frozen human serum samples at room temperature. To 200 µL of serum, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Extraction: Add 1 mL of MTBE to the serum sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Thawing and Spiking: Thaw frozen human serum samples at room temperature. To 200 µL of serum, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the spiked serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the estriol and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 4: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 2 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 5: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500°C
Curtain Gas35 psi
Collision Gas9 psi
Ion Source Gas 150 psi
Ion Source Gas 255 psi

Table 6: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estriol287.2145.1-35
This compound290.2147.1-35

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of estriol into a surrogate matrix (e.g., charcoal-stripped serum). Process these standards alongside the unknown samples.

  • Quantification: The concentration of estriol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Visualizations

Chemical Structures

cluster_estriol Estriol cluster_estriol_d3 This compound estriol estriol_d3

Caption: Chemical structures of Estriol and this compound.

Experimental Workflow

serum Human Serum Sample spike Spike with this compound Internal Standard serum->spike lle Liquid-Liquid Extraction (LLE) with MTBE spike->lle Method 1 spe Solid-Phase Extraction (SPE) on C18 Cartridge spike->spe Method 2 extract Evaporate & Reconstitute lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for Estriol quantification in human serum.

LC-MS/MS Quantification Logic

cluster_sample Sample Processing cluster_lcms LC-MS/MS System cluster_data Data Analysis estriol Estriol (Analyte) lc LC Separation estriol->lc is This compound (Internal Standard) is->lc ms MS/MS Detection (MRM) lc->ms area_ratio Calculate Peak Area Ratio (Estriol / this compound) ms->area_ratio concentration Determine Estriol Concentration area_ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: Logic of quantification using an internal standard.

Application of Estriol-d3 in Clinical Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is one of the three major endogenous estrogens and its measurement in biological fluids is clinically significant, particularly during pregnancy where it serves as a marker for fetal well-being.[1][2] Accurate quantification of estriol is crucial, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its measurement due to high sensitivity and specificity.[3][4] Estriol-d3, a deuterated form of estriol, is an indispensable tool in LC-MS/MS-based assays, primarily serving as an internal standard to ensure the accuracy and reliability of the results.[5]

This document provides detailed application notes and protocols for the use of this compound in clinical chemistry, focusing on its role in quantitative analysis.

Core Applications of this compound

The primary application of this compound in clinical chemistry is as an internal standard (IS) in isotope dilution mass spectrometry methods.[4] Its utility stems from its chemical and physical properties being nearly identical to endogenous estriol, while its increased mass allows it to be distinguished by a mass spectrometer.

Key advantages of using this compound as an internal standard:

  • Correction for Matrix Effects: Biological samples like serum and urine are complex matrices that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. This compound co-elutes with estriol and experiences similar matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: this compound is added at the beginning of the sample preparation process. Any loss of analyte during extraction, purification, or derivatization steps will be mirrored by a proportional loss of the internal standard, thus not affecting the final concentration calculation.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, this compound significantly improves the precision and accuracy of the quantitative results.[6]

Quantitative Data for Estriol Analysis using this compound

The following tables summarize key quantitative parameters for the analysis of estriol using this compound as an internal standard, compiled from various LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Estriol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Estriol287.2171.2Negative ESI
This compound290.2171.2Negative ESI

Note: Precursor and product ions can vary depending on the specific instrumentation and ionization source used. The values presented are commonly reported examples.

Table 2: Performance Characteristics of LC-MS/MS Methods for Estriol using this compound

ParameterReported RangeReference
Linearity Range1.00 - 200.0 ng/mL[6]
Lower Limit of Quantification (LLOQ)1.00 ng/mL[6]
Intra-day Precision (%CV)2.6 - 7.5%[6]
Inter-day Precision (%CV)3.3 - 9.5%[6]
Accuracy (%RE)1.6 - 9.4%[6]

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Serum by LC-MS/MS using this compound

This protocol provides a general methodology for the extraction and analysis of estriol from human serum.

1. Materials and Reagents:

  • Estriol and this compound reference standards

  • LC-MS grade methanol, water, and acetonitrile

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human serum samples, calibrators, and quality controls

  • 96-well deepwell plates or glass tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of serum, calibrators, or quality controls into a 96-well deepwell plate or glass tubes.

  • Add 50 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Vortex mix and allow to equilibrate for 15 minutes at 4°C.

  • Add 1 mL of MTBE as the extraction solvent.

  • Vortex mix vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new plate or clean tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 20% methanol in water).

  • Vortex mix and centrifuge before placing in the autosampler for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl column is typically used (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% ammonium fluoride.[6]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 0.02% ammonium fluoride.[6]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A gradient elution is employed to separate estriol from other endogenous components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

    • Injection Volume: 2 - 50 µL.[3][6]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estrogens.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor the transitions for both estriol and this compound as listed in Table 1.

    • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and ion source settings for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both estriol and this compound.

  • Calculate the peak area ratio of estriol to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., MTBE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Estriol & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Estriol Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for estriol quantification using this compound.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of estriol in clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and procedural losses, ensuring high-quality data for clinical research and diagnostics. The provided protocols and data serve as a comprehensive guide for researchers and laboratory professionals in the implementation of robust and reliable assays for estriol measurement.

References

Application Note: High-Sensitivity Quantification of Unconjugated Estriol in Maternal Serum Using Estriol-d3 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Estriol (E3) is a key estrogenic hormone synthesized in significant quantities during pregnancy, serving as a vital biomarker for assessing fetoplacental health.[1][2][3] Accurate monitoring of unconjugated estriol (uE3) levels in maternal serum is crucial for prenatal screening, particularly in the second trimester, to identify potential fetal anomalies such as Down syndrome and Edward's syndrome.[1][2][4] This application note describes a robust and sensitive method for the quantification of uE3 in human serum using a stable isotope-labeled internal standard, Estriol-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection are provided, along with performance data.

Introduction: The Role of Estriol in Pregnancy

Estriol is one of the three major endogenous estrogens, but its levels are almost undetectable in non-pregnant women.[4] During pregnancy, estriol production increases dramatically, rising by as much as 1,000-fold, with the placenta being the primary site of synthesis.[4][5] This synthesis is a collaborative process involving both the fetus and the placenta, often referred to as the "fetoplacental unit".[6] The pathway begins with dehydroepiandrosterone sulfate (DHEAS) produced by the fetal adrenal glands, which is then converted to 16α-hydroxy-DHEAS in the fetal liver.[5] This intermediate travels to the placenta, where it is ultimately converted into estriol and released into the maternal bloodstream.[5]

Clinically, maternal serum levels of uE3 are a component of widely used prenatal screening tests, such as the triple and quadruple screens, typically performed between the 15th and 20th week of gestation.[2][5] Abnormally low levels of uE3 can be indicative of an increased risk for chromosomal abnormalities, including trisomy 21 (Down syndrome) and trisomy 18 (Edward's syndrome).[1][2] Therefore, precise and reliable measurement of uE3 is essential for accurate risk assessment in prenatal care.

While immunoassays have been traditionally used, they can lack specificity due to cross-reactivity with other steroids.[7][8] LC-MS/MS offers superior specificity and sensitivity. The stable isotope dilution technique, using a deuterated internal standard like this compound, is the gold standard for quantitative accuracy in LC-MS/MS analysis.[7][9]

Estriol Biosynthesis Pathway

The production of estriol is a multi-step process that relies on the integrated function of the fetus and the placenta.

Estriol_Synthesis cluster_fetus Fetus cluster_placenta Placenta cluster_maternal Maternal Circulation Fetal_Adrenal Fetal Adrenal Gland DHEAS DHEAS Fetal_Adrenal->DHEAS Produces Fetal_Liver Fetal Liver OH_DHEAS 16α-OH-DHEAS Fetal_Liver->OH_DHEAS Converts to Placenta Placenta Estriol Estriol (uE3) Placenta->Estriol Synthesizes Maternal_Circulation Maternal Circulation DHEAS->Fetal_Liver Travels to OH_DHEAS->Placenta Travels to Estriol->Maternal_Circulation Enters

Fetoplacental pathway for estriol synthesis during pregnancy.

Experimental Protocol: LC-MS/MS Quantification of Estriol

This protocol outlines a method for the quantitative analysis of unconjugated estriol in maternal serum using this compound as an internal standard.

Materials and Reagents
  • Estriol (E3) standard and this compound (Internal Standard, IS) (Sigma-Aldrich or equivalent)[10]

  • LC-MS grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)[10]

  • Formic acid and ammonium fluoride (Sigma-Aldrich or equivalent)[10]

  • Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) if using SPE[10][11]

  • Human serum (blank, for calibration standards)

  • Glass tubes (borosilicate)

Sample Preparation

3.2.1. Preparation of Standards

  • Prepare stock solutions of Estriol and this compound (1 mg/mL) in methanol.

  • Create a series of working solutions for calibration standards by diluting the Estriol stock solution with a methanol-water mixture (e.g., 25:75 v/v).[10]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.[10]

  • Prepare the internal standard working solution (e.g., 5-10 ng/mL of this compound in methanol).

3.2.2. Serum Sample Extraction (Liquid-Liquid Extraction)

  • Pipette 200-500 µL of serum sample, calibrator, or QC into a glass tube.[12]

  • Spike each tube with a fixed volume (e.g., 50 µL) of the this compound internal standard working solution and vortex.[12]

  • Allow samples to equilibrate for 15 minutes at 4°C.[12]

  • Add 1 mL of MTBE, vortex vigorously for 1 minute to extract the steroids.[12]

  • Centrifuge to separate the aqueous and organic layers.

  • Freeze the lower aqueous layer (e.g., at -80°C for 30 minutes) and decant the upper organic layer into a clean tube.[12]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 75-100 µL of a mobile phase-compatible solution (e.g., 20-25% methanol in water) and transfer to an autosampler vial for analysis.[10][12]

LC-MS/MS Instrumental Analysis

3.3.1. Liquid Chromatography (LC) Conditions

  • System: UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)[10][12]

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 1.7 µm)[12]

  • Mobile Phase A: Water with 0.1% formic acid or 0.02% ammonium fluoride[10]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid[10]

  • Flow Rate: 0.4 - 0.5 mL/min[12]

  • Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[12]

  • Injection Volume: 10-50 µL

  • Column Temperature: 40°C[12]

3.3.2. Tandem Mass Spectrometry (MS/MS) Conditions

  • System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo)

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode is common for estrogens.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both Estriol and this compound. Example transitions might be:

    • Estriol (E3): [M-H]⁻ → specific product ions

    • This compound (IS): [M-H]⁻ → specific product ions

  • Instrument Parameters: Optimize source-dependent parameters like ion spray voltage, temperature, and gas flows for maximum signal intensity.[12]

Analytical Workflow

The entire process from sample collection to result generation follows a structured workflow designed to ensure accuracy and reproducibility.

Analytical_Workflow A 1. Sample Collection (Maternal Serum) B 2. Sample Aliquoting (Serum, Calibrators, QCs) A->B C 3. Internal Standard Spiking (Add this compound) B->C D 4. Extraction (LLE or SPE) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis (UPLC Separation & MS/MS Detection) E->F G 7. Data Processing (Peak Integration) F->G H 8. Quantification (Ratio of Analyte/IS vs. Cal Curve) G->H I 9. Result Reporting (uE3 Concentration) H->I

General workflow for Estriol quantification using LC-MS/MS.

Data and Performance Characteristics

The use of an isotope-labeled internal standard and LC-MS/MS results in a highly sensitive and precise assay. The following table summarizes typical performance characteristics for such a method, adapted from published literature on unconjugated estriol analysis.[13]

Parameter Typical Performance Value Description
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.[13]
Limit of Quantification (LOQ) 0.2 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[13]
Linearity (Range) 0.2 - 32 ng/mL (R² > 0.99)The concentration range over which the instrument response is directly proportional to the analyte concentration.[13]
Intra-day Precision (%CV) < 10%The coefficient of variation for replicate measurements within the same analytical run.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements across different analytical runs.
Analytical Recovery (%) 95% - 105%The efficiency of the extraction process, determined by comparing analyte response in pre-spiked vs. post-spiked samples.[13]

Conclusion

The method detailed in this application note provides a reliable, specific, and sensitive protocol for the quantification of unconjugated estriol in maternal serum. The incorporation of this compound as an internal standard is critical for mitigating analytical variability, thereby ensuring the high degree of accuracy required for clinical research and prenatal screening applications. This LC-MS/MS-based approach overcomes the specificity limitations of traditional immunoassays, offering a superior tool for researchers and professionals involved in monitoring hormone levels during pregnancy and assessing fetal well-being.

References

Application Note: Quantitative Analysis of Estriol in Biological Matrices using GC-MS with Estriol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of estriol in biological matrices, such as plasma or urine, using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard (Estriol-d3). The method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of estriol. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of estriol.

Introduction

Estriol is an estrogenic hormone that plays a significant role in various physiological processes. Accurate and precise measurement of estriol levels is crucial in many research and clinical settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of steroids like estriol. However, due to the polar nature of estriol, derivatization is necessary to improve its chromatographic properties.[1] This protocol employs trimethylsilylation to convert estriol into a more volatile derivative suitable for GC-MS analysis.[1] The inclusion of this compound as an internal standard provides a reliable method for quantification by isotope dilution mass spectrometry.

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for Estriol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Estriol and this compound SPE->Elute Dry Evaporate to Dryness Elute->Dry Deriv Add Derivatization Reagent (MSTFA/TMCS) Dry->Deriv Heat Incubate at 60-80°C Deriv->Heat Inject Inject Sample into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Estriol/Estriol-d3) Integrate->Calculate Quantify Quantify Estriol Concentration Calculate->Quantify

Caption: Experimental workflow for the GC-MS analysis of estriol.

Materials and Reagents

  • Estriol standard (Sigma-Aldrich or equivalent)

  • This compound (CDN Isotopes or equivalent)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Sigma-Aldrich or equivalent)

  • Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)

  • Pyridine (anhydrous)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen gas for evaporation

  • Glassware (vials, tubes, etc.)

Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions of estriol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-500 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation:

    • For plasma samples, a protein precipitation step with acetonitrile may be required before SPE.

    • For urine samples, a hydrolysis step may be necessary to measure total estriol (conjugated and unconjugated).

    • To 1 mL of the biological sample, add a known amount of the this compound internal standard spiking solution.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

  • Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the estriol and this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization
  • To the dried residue, add 50 µL of a freshly prepared derivatization reagent mixture (e.g., MSTFA with 1% TMCS or BSTFA with 1% TMCS).[1]

  • Vortex the mixture and heat at 60-80°C for 30 minutes to ensure complete derivatization.[2]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Splitless mode at 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Estriol-tri-TMS: m/z 504 (quantification), 414, 285 (qualifiers)

    • This compound-tri-TMS: m/z 507 (quantification)

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method. The data is compiled from various studies employing similar methodologies for estrogen analysis.

Parameter Value Reference
Linearity Range 1 - 500 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.1 - 1 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[1]

Table 1: Method Performance Characteristics

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery) Reference
Low QC (5 ng/mL) < 10%< 15%90 - 110%[1][4]
Mid QC (50 ng/mL) < 10%< 15%90 - 110%[1][4]
High QC (250 ng/mL) < 10%< 15%90 - 110%[1][4]

Table 2: Precision and Accuracy

Discussion

This GC-MS method provides a reliable and sensitive approach for the quantification of estriol in biological matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for any analyte loss during sample preparation and instrumental analysis. The derivatization step is essential for converting the polar estriol molecule into a volatile trimethylsilyl derivative, which exhibits good chromatographic behavior. The selection of appropriate SIM ions ensures high selectivity and minimizes interference from co-eluting compounds. The method's performance, as indicated by the linearity, sensitivity, precision, and accuracy, makes it well-suited for demanding research and drug development applications.

References

Application Notes and Protocols for Estriol-d3 in Urine Analysis for Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid profiling in urine is a critical tool in clinical diagnostics, endocrinology research, and pharmaceutical development. It provides a non-invasive window into the body's steroidogenic pathways, offering insights into various physiological and pathological states. Accurate quantification of steroid hormones is paramount, and the use of stable isotope-labeled internal standards is the gold standard for achieving this with mass spectrometry-based methods. Estriol-d3, a deuterated analog of the estrogen metabolite estriol, serves as an ideal internal standard for the quantification of estriol and other related steroids in urine. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.

These application notes provide detailed protocols for the use of this compound as an internal standard in urinary steroid profiling by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information: this compound

PropertyValue
Analyte Name This compound
CAS Number 79037-36-8[1][2][3]
Molecular Formula C₁₈H₂₁D₃O₃[3]
Molecular Weight 291.40[1][3]
Synonyms (16α,17β)-Estra-1,3,5(10)-triene-2,4,17-d3-3,16,17-triol
Isotope Labeling Deuterium (D)

Estrogen Metabolic Pathway

Estriol is a downstream metabolite in the estrogen metabolic pathway. Understanding this pathway is crucial for interpreting steroid profile data. The following diagram illustrates the key steps in the formation of estriol from its precursors, estrone and estradiol.

Estrogen_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD 16a-Hydroxyestrone 16α-Hydroxyestrone Estrone->16a-Hydroxyestrone CYP3A4 Estriol Estriol (E3) Estradiol->Estriol CYP3A4 16a-Hydroxyestrone->Estriol 17β-HSD Steroid_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Add_IS 2. Addition of this compound (Internal Standard) Urine_Sample->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization 5. Derivatization (for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification 6. Quantification GC_MS->Quantification LC_MS->Quantification Reporting 7. Data Reporting Quantification->Reporting

References

Protocol for using Estriol-d3 in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol-d3 (E3-d3) is a deuterated form of Estriol, a naturally occurring human estrogen. In cell biology research, stable isotope-labeled compounds like E3-d3 are invaluable tools, particularly in mass spectrometry-based studies, for use as internal standards for accurate quantification of their unlabeled counterparts. Biologically, Estriol is considered a weak estrogen compared to 17β-estradiol (E2).[1] It exerts its effects primarily through interaction with Estrogen Receptors (ERα and ERβ).[2] Its distinct biological profile makes it a subject of interest in various research fields, including breast cancer, osteoporosis, and hormone replacement therapy.

Mechanism of Action

This compound, like endogenous Estriol, functions as an agonist of estrogen receptors. The primary mechanism is genomic, involving the following steps:

  • Binding: E3-d3 diffuses across the cell membrane and binds to ERα or ERβ in the cytoplasm or nucleus.

  • Dimerization: Upon binding, the receptor undergoes a conformational change, leading to its dimerization.[3]

  • Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4]

  • Gene Transcription: This binding recruits co-activator or co-repressor proteins, modulating the transcription of downstream genes that regulate processes like cell proliferation, differentiation, and apoptosis.[2][5]

Estriol has also been reported to participate in non-genomic signaling pathways, which are initiated at the cell membrane and involve rapid activation of intracellular signaling cascades.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is approximately 291.40 g/mol .[4][6]

Materials:

  • This compound powder (MW: 291.40 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade[7]

  • Sterile, light-protected microcentrifuge tubes or glass vials

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.914 mg of this compound powder using an analytical balance.

  • Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note: When treating cells, the final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.[8]

Cell Proliferation Analysis (MTT Assay)

This protocol provides a method to assess the effect of this compound on the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[9]

Materials:

  • Estrogen-responsive cells (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound working solutions (prepared by diluting the stock solution in phenol red-free/CS-FBS medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Hormone Starvation: After 24 hours, aspirate the medium and replace it with 100 µL of phenol red-free medium containing CS-FBS. This step minimizes the influence of estrogens present in standard serum. Incubate for another 24-72 hours.[11]

  • Treatment: Prepare serial dilutions of this compound in the starvation medium to achieve final desired concentrations (e.g., 10⁻¹² M to 10⁻⁷ M).[4] Remove the starvation medium and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Gene Expression Analysis (RT-qPCR)

This protocol describes how to measure the expression of this compound-responsive genes (e.g., TFF1 (pS2), PGR) via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).[13]

Materials:

  • Cells cultured and treated with this compound as described above (typically in 6-well plates)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR Master Mix (e.g., SYBR Green or TaqMan)[2]

  • Primers for target genes (TFF1, PGR) and a housekeeping gene (ACTB, GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Lysis and RNA Extraction: After treatment with this compound for a specified time (e.g., 4, 12, or 24 hours), wash cells with PBS and lyse them directly in the culture plate. Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each sample in triplicate. A typical 10 µL reaction includes:

    • 5 µL 2x qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 2 µL cDNA (diluted 1:10)

    • 2 µL Nuclease-free water

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s). Include a melt curve analysis for SYBR Green assays to ensure product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene.

Data Presentation

Table 1: Typical Concentration Ranges of Estriol for Cell Culture Experiments
Cell LineApplicationConcentration Range (M)Incubation TimeReference
MCF-7Proliferation Assay10⁻¹² to 10⁻⁷5-6 days[4][9]
T-47DProliferation Assay10⁻¹² to 10⁻⁷5-6 days[4]
MCF-7Gene Expression (ERE activation)10⁻¹⁰ to 10⁻⁷4-24 hours[4][14]
HOS (Human Osteoblast-like)Cell Viability (MTT)10⁻⁸ to 10⁻⁷24 hours[6]
HOS (Human Osteoblast-like)Gene Expression (VDR mRNA)3.52 x 10⁻⁸ to 3.52 x 10⁻⁷24 hours[6]
Table 2: Representative Dose-Response Data for Estrogen-Induced Proliferation in MCF-7 Cells
Treatment Concentration (M)Cell Proliferation (% of Vehicle Control)Standard Deviation
Vehicle (0.1% DMSO)100± 5.2
10⁻¹²108± 6.1
10⁻¹¹125± 7.5
10⁻¹⁰155± 9.3
10⁻⁹180± 11.2
10⁻⁸185± 10.8
10⁻⁷160± 9.9
Note: This table presents hypothetical, representative data based on typical estrogenic responses observed in MCF-7 cells to illustrate the expected trend. Actual results may vary.[1][11]

Mandatory Visualization

Estriol_Signaling_Pathway cluster_nucleus Nucleus E3d3 This compound ER Estrogen Receptor (ERα / ERβ) E3d3->ER ER_dimer ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binding Gene Target Gene ERE->Gene Recruits Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cell Proliferation, Differentiation) mRNA->Protein Translation

Caption: Classical genomic signaling pathway of this compound.

Experimental_Workflow cluster_assays 5. Downstream Assays prep 1. Prepare this compound Stock Solution (10 mM in DMSO) treat 4. Treatment (Varying concentrations of this compound) prep->treat culture 2. Cell Culture & Seeding (e.g., MCF-7 in 96-well or 6-well plates) starve 3. Hormone Starvation (Phenol-red free medium + CS-FBS) culture->starve starve->treat prolif A. Proliferation Assay (MTT) treat->prolif gene B. Gene Expression (RT-qPCR) treat->gene protein C. Protein Analysis (Western Blot) treat->protein analysis 6. Data Analysis & Interpretation prolif->analysis gene->analysis protein->analysis

Caption: General workflow for this compound cell culture experiments.

References

Troubleshooting & Optimization

Troubleshooting Isotopic Interference with Estriol-d3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering isotopic interference when using Estriol-d3 as an internal standard in mass spectrometry-based assays. This guide offers troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, also known as crosstalk, occurs when the signal from the unlabeled analyte (Estriol) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa.[1] This is due to the natural abundance of stable isotopes of elements within the Estriol molecule (primarily ¹³C). These heavier isotopes create M+1, M+2, and M+3 peaks in the mass spectrum of unlabeled Estriol. If the mass of one of these isotopic peaks of the highly concentrated analyte overlaps with the mass of the deuterated internal standard, it can lead to an artificially inflated internal standard signal. This, in turn, results in an underestimation of the analyte concentration, leading to inaccurate and unreliable quantitative results.[2]

Q2: How can I identify if isotopic interference is affecting my results?

A2: Several signs may indicate that isotopic interference is impacting your assay:

  • Non-linear calibration curves: At high concentrations of the analyte, the contribution to the internal standard signal becomes more significant, causing the calibration curve to become non-linear, often showing a downward curve at the higher end.[2]

  • Inaccurate quality control (QC) sample results: QC samples with high concentrations of the analyte may show a negative bias.

  • Analyte concentration-dependent internal standard response: The peak area of the internal standard may increase as the concentration of the unlabeled analyte increases, which should not happen if there is no interference.

Q3: What are the primary causes of isotopic interference with this compound?

A3: The main causes include:

  • Natural Isotopic Abundance: The natural abundance of ¹³C in the 18 carbon atoms of the Estriol molecule is the primary contributor to the M+1, M+2, and M+3 isotopic peaks of the unlabeled analyte.

  • High Analyte-to-Internal Standard Ratio: The effect of isotopic interference is more pronounced when the concentration of the unlabeled Estriol is significantly higher than that of the this compound internal standard.[2]

  • Co-elution of Analyte and Internal Standard: Since deuterated internal standards are designed to co-elute with the analyte for optimal correction of matrix effects, any isotopic overlap will directly impact the internal standard's signal.

Q4: What are the common strategies to mitigate or correct for isotopic interference?

A4: Several strategies can be employed:

  • Chromatographic Separation: If the deuterated internal standard exhibits a slight retention time shift from the native analyte (an "isotope effect"), optimizing the chromatography to achieve baseline separation can resolve the interference.[3] However, complete co-elution is generally desired to compensate for matrix effects.

  • Mathematical Correction: A mathematical correction can be applied to the measured internal standard signal to subtract the contribution from the unlabeled analyte. This requires determining the percentage of isotopic overlap.

  • Use of a Higher Mass-Labeled Internal Standard: Using an internal standard with a greater mass difference from the analyte (e.g., ¹³C₃-Estriol or a higher deuterated form) can shift the internal standard's mass beyond the significant isotopic peaks of the analyte.

  • Selection of a Different Product Ion: In tandem mass spectrometry (MS/MS), selecting a product ion for the internal standard that is not subject to interference from the analyte's isotopic peaks can be an effective strategy.

Troubleshooting Guide

This section provides a step-by-step guide to systematically troubleshoot isotopic interference issues with this compound.

Step 1: Confirm the Presence of Isotopic Interference
  • Analyze a high-concentration standard of unlabeled Estriol without any internal standard. Monitor the mass transition of this compound. Any signal detected at the retention time of Estriol indicates a direct isotopic contribution.

  • Analyze a series of calibration standards and plot the internal standard peak area against the analyte concentration. A positive correlation suggests isotopic interference.

Step 2: Assess the Purity of the Internal Standard
  • Analyze a solution of the this compound internal standard alone. Monitor the mass transition of unlabeled Estriol. A significant signal would indicate the presence of unlabeled Estriol as an impurity in the internal standard stock, which can also lead to inaccurate results.

Step 3: Chromatographic Optimization
  • Evaluate the co-elution of Estriol and this compound. A slight difference in retention time can sometimes be exploited.

  • Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to attempt to resolve the analyte and internal standard. Be aware that this may compromise the correction for matrix effects.

Step 4: Methodical Correction
  • Determine the isotopic contribution. From the analysis in Step 1, calculate the percentage of the unlabeled Estriol signal that is detected in the this compound channel.

  • Apply a correction factor. In your data processing software, subtract the calculated contribution from the measured internal standard peak area for each sample.

The following diagram illustrates the logical workflow for troubleshooting isotopic interference.

Troubleshooting_Workflow Troubleshooting Isotopic Interference Workflow start Suspected Isotopic Interference check_interference Analyze High Concentration Unlabeled Estriol start->check_interference signal_detected Signal Detected in IS Channel? check_interference->signal_detected interference_confirmed Isotopic Interference Confirmed signal_detected->interference_confirmed Yes no_direct_interference No Direct Isotopic Contribution Detected signal_detected->no_direct_interference No check_is_purity Analyze this compound Standard Alone interference_confirmed->check_is_purity no_direct_interference->check_is_purity impurity_detected Unlabeled Estriol Detected? check_is_purity->impurity_detected impure_is Internal Standard is Impure. Source New Standard. impurity_detected->impure_is Yes pure_is Internal Standard is Pure impurity_detected->pure_is No chromatography Optimize Chromatography for Separation pure_is->chromatography separation_achieved Separation Achieved? chromatography->separation_achieved revalidate Re-evaluate Matrix Effects and Re-validate separation_achieved->revalidate Yes no_separation No or Partial Separation separation_achieved->no_separation No end Accurate Quantification revalidate->end math_correction Apply Mathematical Correction no_separation->math_correction math_correction->end

Troubleshooting Isotopic Interference Workflow

Quantitative Data Summary

The following table summarizes the theoretical natural isotopic abundance for Estriol (C₁₈H₂₄O₃), which is the root cause of the isotopic interference.

Mass IsotopologueRelative Abundance (%)
M+0 (¹²C₁₈)100.00
M+1 (¹³C₁¹²C₁₇)19.91
M+2 (¹³C₂¹²C₁₆)1.97
M+3 (¹³C₃¹²C₁₅)0.13

Note: These are theoretical abundances calculated based on the natural abundance of ¹³C (~1.1%). Actual measured abundances may vary slightly.

The potential for interference from unlabeled Estriol on the this compound signal depends on the mass shift of the deuterated standard. For a +3 Da shift, the M+3 peak of Estriol could potentially interfere.

Experimental Protocols

Protocol 1: Determination of Isotopic Contribution

Objective: To quantify the percentage of signal from unlabeled Estriol that contributes to the mass channel of this compound.

Methodology:

  • Prepare a high-concentration solution of unlabeled Estriol (e.g., at the upper limit of quantification of the assay) in the same final solvent as your samples.

  • Prepare a blank sample containing only the final solvent.

  • Set up the LC-MS/MS method to monitor the mass transitions for both unlabeled Estriol and this compound.

  • Inject the blank sample to establish the baseline noise.

  • Inject the high-concentration unlabeled Estriol solution in triplicate.

  • Measure the peak area of the signal that appears in the this compound mass transition channel at the retention time of Estriol.

  • Measure the peak area of the unlabeled Estriol in its own mass transition channel.

  • Calculate the percentage of isotopic contribution as follows: (Mean Peak Area in this compound channel / Mean Peak Area in Estriol channel) * 100

The following diagram illustrates the experimental workflow for determining the isotopic contribution.

Isotopic_Contribution_Workflow Workflow for Determining Isotopic Contribution start Start prep_standards Prepare High Concentration Unlabeled Estriol Standard and Blank start->prep_standards lcms_setup Set up LC-MS/MS Method (Monitor both Analyte and IS transitions) prep_standards->lcms_setup inject_blank Inject Blank Sample lcms_setup->inject_blank inject_standard Inject High Concentration Unlabeled Estriol (n=3) inject_blank->inject_standard measure_areas Measure Peak Areas: A_is = Area in IS channel A_analyte = Area in Analyte channel inject_standard->measure_areas calculate Calculate % Contribution: (%C = (A_is / A_analyte) * 100) measure_areas->calculate end End calculate->end

Workflow for Determining Isotopic Contribution
Protocol 2: General LC-MS/MS Method for Estriol Analysis

This protocol provides a general starting point for the analysis of Estriol using an this compound internal standard. Optimization will be required for your specific instrumentation and sample matrix.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of sample (e.g., serum, plasma), add 25 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium fluoride
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium fluoride
Gradient Optimized to separate Estriol from other matrix components and potential interferences. A typical gradient might run from 30% B to 95% B over several minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) in Negative Mode
MRM Transitions Estriol: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 287.2 -> 145.1, 287.2 -> 171.1) This compound: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 290.2 -> 148.1, 290.2 -> 174.1)
Collision Energy (CE) and Declustering Potential (DP) These will need to be optimized for your specific instrument to achieve the best signal intensity.

Note: The provided MRM transitions are examples and should be optimized for your specific instrument and deuterated standard. A study on the fragmentation of estrogens suggests that product ions around m/z 183 and 169 are characteristic, and for a deuterated version like D4-estriol, a shift in the product ion would be expected.[4]

References

Mitigating matrix effects in estriol analysis with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating matrix effects in estriol analysis using its stable isotope-labeled internal standard, Estriol-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact estriol analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as estriol, by co-eluting, undetected components in the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[2] Biological samples like serum and plasma contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of estriol at the mass spectrometer's ion source, compromising the reliability of the results.[1]

Q2: What is the primary role of this compound in our analytical method?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to compensate for variability during the analytical process, including sample preparation and, most critically, to mitigate matrix effects during LC-MS/MS analysis. Because this compound is structurally and chemically almost identical to estriol, it is assumed to behave similarly during extraction and co-elute chromatographically. This allows it to experience the same degree of ion suppression or enhancement, enabling more accurate and precise quantification when the peak area ratio of the analyte to the internal standard is used for calculation.[3]

Q3: We are observing significant ion suppression for estriol in serum samples compared to standards prepared in a pure solvent. How does this compound address this?

A3: This is a classic manifestation of matrix effects.[4] this compound is designed to co-elute with the native estriol. Consequently, it is subjected to the same ion suppression effects from the biological matrix. By calculating the ratio of the estriol peak area to the this compound peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate measurement of the estriol concentration.[3]

Q4: Is it possible for the matrix effect to vary between different lots of serum or plasma?

A4: Yes, this is referred to as the relative matrix effect, where the degree of ion suppression or enhancement can differ between various sources of a biological matrix.[4] Regulatory guidelines often recommend evaluating matrix effects across a minimum of six different lots of the matrix. The use of a SIL-IS like this compound is the most effective strategy to correct for this inter-lot variability, as it will be similarly influenced by the matrix components in each unique lot, thereby ensuring the robustness and reliability of the analytical results.[4]

Q5: Can an internal standard other than an isotopic analog of estriol be used?

A5: While other compounds (analog internal standards) can be used, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for mitigating matrix effects in LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. An analog internal standard may have different extraction recovery and chromatographic retention, and may be affected differently by matrix components, which can lead to inaccurate results.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Peak Area Across Samples 1. Inconsistent sample preparation (e.g., extraction efficiency).[6] 2. Significant and variable matrix effects between samples.[4] 3. Pipetting errors when adding the internal standard.1. Ensure consistent and optimized sample preparation procedures. 2. Verify that this compound co-elutes with estriol. If not, adjust chromatographic conditions. 3. Calibrate pipettes and ensure proper technique.
Poor Peak Shape (Tailing, Fronting, or Splitting) for Estriol and/or this compound 1. Column degradation or contamination.[7] 2. Inappropriate mobile phase pH. 3. Sample solvent being too strong compared to the mobile phase.[7] 4. Co-eluting interferences.1. Flush the column with a strong solvent or replace it if necessary.[7] 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of estriol. 3. Reconstitute the sample extract in a solvent similar in strength to the initial mobile phase. 4. Optimize the chromatographic method to improve separation from interfering peaks.
Unexpected Shift in Retention Time for Estriol and/or this compound 1. Change in mobile phase composition.[8] 2. Column aging.[7] 3. Leak in the LC system.[9] 4. Inadequate column equilibration between injections.[10]1. Prepare fresh mobile phase and ensure accurate composition. 2. Replace the column if performance has degraded. 3. Check for leaks at all fittings and connections.[9] 4. Increase the column equilibration time between sample injections.[10]
Low Signal Intensity or Complete Signal Loss for Estriol and this compound 1. Severe ion suppression from the matrix.[11] 2. Instrument source contamination.[10] 3. Incorrect mass spectrometer settings. 4. Sample degradation.[12]1. Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] 2. Clean the ion source of the mass spectrometer.[10] 3. Verify and optimize MS parameters (e.g., ion spray voltage, temperature). 4. Ensure proper sample storage and handling to prevent degradation.[12]
Inconsistent Analyte to Internal Standard Area Ratios in QC Samples 1. Differential matrix effects between estriol and this compound.[13] 2. Contamination of the this compound stock solution with unlabeled estriol. 3. Non-linear detector response at the concentrations being analyzed.1. Optimize chromatography to ensure complete co-elution. A slight difference in retention time can lead to different matrix effects.[13] 2. Analyze the this compound solution alone to check for the presence of unlabeled estriol. 3. Dilute samples to fall within the linear range of the assay or adjust the calibration curve range.

Experimental Protocols

Protocol: Quantification of Estriol in Serum using LC-MS/MS with this compound Internal Standard

This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.

1. Materials and Reagents:

  • Estriol and this compound certified reference standards

  • LC-MS grade methanol, acetonitrile, and water

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide

  • Human serum (for calibration curve and quality controls)

  • Phosphate buffer

2. Standard and Internal Standard Preparation:

  • Prepare primary stock solutions of estriol and this compound in methanol.

  • Prepare a series of working standard solutions of estriol by serial dilution of the stock solution.

  • Prepare a working solution of this compound at a fixed concentration.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum sample, calibrator, or quality control in a glass tube, add 50 µL of the this compound working solution and vortex briefly.[14]

  • Add 3 mL of MTBE to each tube.[14]

  • Vortex for 1 minute, then centrifuge for 10 minutes at approximately 13,000 rpm to separate the layers.[14]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[14]

  • Reconstitute the dried extract in 200 µL of a 1:1 mixture of water and acetonitrile.[14]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.7 µm particle size).[15]

  • Mobile Phase A: Water with 0.1% ammonium hydroxide.[16]

  • Mobile Phase B: Methanol.[16]

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B.[16]

  • Flow Rate: 0.250 mL/min.[16]

  • Injection Volume: 50 µL.[16]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[16]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both estriol and this compound.

5. Data Analysis:

  • Integrate the peak areas for both estriol and this compound.

  • Calculate the peak area ratio of estriol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the estriol standards.

  • Determine the concentration of estriol in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard serum_sample->add_is extraction Liquid-Liquid Extraction (e.g., with MTBE) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Integrate Peak Areas (Estriol & this compound) detection->integration ratio Calculate Peak Area Ratio (Estriol / this compound) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Estriol Concentration calibration->quantification

Caption: Experimental workflow for estriol analysis.

matrix_effect_mitigation cluster_process Analytical Process sample_prep Sample Preparation Variability estriol Estriol (Analyte) sample_prep->estriol estriol_d3 This compound (Internal Standard) sample_prep->estriol_d3 lc_injection Injection Volume Variability lc_injection->estriol lc_injection->estriol_d3 ionization Ionization Process ratio Peak Area Ratio (Estriol / this compound) ionization->ratio matrix_components Co-eluting Matrix Components matrix_effect Matrix Effect (Ion Suppression/Enhancement) matrix_components->matrix_effect matrix_effect->ionization estriol->ionization estriol_d3->ionization accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Mitigation of matrix effects with this compound.

References

Technical Support Center: Optimizing LC Separation of Estriol and Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of estriol and its deuterated internal standard, Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my Estriol and this compound peaks separating?

Ideally, a deuterated internal standard should co-elute with the analyte to ensure accurate quantification by correcting for matrix effects and variability in extraction, injection, and ionization.[1][2][3] However, a phenomenon known as the "isotope effect" can cause slight differences in retention times between the analyte and its deuterated analog.[4][5] This separation can lead to inaccurate results if the two compounds experience different matrix effects.[1][2]

Q2: What factors can influence the separation of Estriol and this compound?

Several factors can affect the resolution between these two compounds:

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the type and concentration of any additives (e.g., formic acid, ammonium formate) can alter the interactions with the stationary phase and influence separation.[4][6][7][8]

  • Stationary Phase Chemistry: Different column chemistries (e.g., C18, C8, Phenyl, HILIC) will have varying selectivities for estriol and its deuterated form.[9]

  • Gradient Profile: The steepness and shape of the gradient can impact the resolution. A shallower gradient generally provides better separation of closely eluting compounds.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can influence selectivity.[2]

Q3: Is complete co-elution always necessary?

While ideal, perfect co-elution is not always achievable or necessary. The primary goal is to ensure that both compounds experience the same degree of matrix effects. If a small, consistent, and reproducible separation is achieved, and it can be demonstrated that there are no differential matrix effects across the two peak widths, the method can still be valid. However, complete co-elution is the most robust approach to minimizing the risk of inaccurate quantification.[1][2]

Q4: Can I use a different internal standard if I can't achieve co-elution?

While this compound is the ideal internal standard due to its close structural similarity to estriol, if insurmountable co-elution issues arise that lead to differential matrix effects, other options could be considered, such as an internal standard with a different number of deuterium labels or a ¹³C-labeled estriol.[10] However, this would require re-validation of the method. Using a structural analog is a less desirable option as it may not adequately mimic the behavior of estriol.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting separation issues between estriol and this compound.

Problem: Significant or inconsistent peak splitting between Estriol and this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome start Peak splitting of Estriol and this compound mod_gradient Modify Gradient Program (e.g., shallower gradient) start->mod_gradient mod_mobile_phase Adjust Mobile Phase (Solvent ratio, pH, additives) start->mod_mobile_phase eval_coelution Assess Co-elution mod_gradient->eval_coelution mod_mobile_phase->eval_coelution mod_temp Change Column Temperature mod_temp->eval_coelution change_column Test Different Stationary Phase (e.g., Phenyl, HILIC) change_column->eval_coelution eval_coelution->mod_temp If not resolved eval_coelution->change_column If still not resolved success Co-elution Achieved or Consistent Separation eval_coelution->success Resolved failure Persistent Issue: Evaluate Matrix Effects eval_coelution->failure Not Resolved

Caption: Troubleshooting workflow for Estriol and this compound separation issues.

Detailed Steps:

  • Modify the Gradient Program:

    • Action: Decrease the gradient slope. A slower increase in the organic solvent concentration can improve the resolution of closely eluting peaks, which in this case, might bring them closer together.

    • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase under intermediate mobile phase conditions, potentially reducing the separation caused by the isotope effect.

  • Adjust the Mobile Phase Composition:

    • Action:

      • Solvent Type: If using methanol, try acetonitrile, or vice versa. The different solvent properties can alter selectivity.

      • pH: Adjust the pH of the aqueous mobile phase. For reversed-phase chromatography of steroids, a neutral or slightly acidic pH is common. Small changes in pH can influence the ionization state of silanol groups on the stationary phase and affect retention.[8]

      • Additives: If not already in use, consider adding a low concentration of an additive like formic acid or ammonium formate. These can improve peak shape and may influence selectivity.

    • Rationale: Changing the mobile phase directly alters the partitioning of the analytes between the stationary and mobile phases, which can minimize the subtle differences in interaction that lead to separation.

  • Change the Column Temperature:

    • Action: Systematically increase or decrease the column temperature in 5°C increments.

    • Rationale: Temperature affects the thermodynamics of the chromatographic process. Changing the temperature can alter the selectivity between estriol and this compound.[2]

  • Test a Different Stationary Phase:

    • Action: If the above steps fail on a standard C18 column, consider a different stationary phase chemistry.

      • Phenyl Phase: A phenyl column may offer different selectivity for aromatic compounds like estrogens.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography for polar compounds and operates on a different separation mechanism, which may eliminate the isotope effect-based separation.[11][12][13][14][15]

    • Rationale: The isotope effect is dependent on the specific interactions between the analytes and the stationary phase. Changing the nature of these interactions by using a different column chemistry is a powerful way to alter selectivity.

Experimental Protocols

Protocol 1: Reversed-Phase Gradient Method Optimization

This protocol outlines a starting point and optimization strategy for separating estriol and this compound using a C18 column.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Initial Gradient Program:

Time (min)%B
0.030
8.070
8.195
10.095
10.130
12.030

Optimization Steps:

  • Shallow Gradient: If separation is observed, flatten the gradient around the elution time of the analytes. For example, modify the gradient to go from 40% to 50% B over 4 minutes.

  • Solvent Swap: Replace Acetonitrile with Methanol and re-run the initial gradient.

  • Temperature Study: Vary the column temperature from 30°C to 50°C in 5°C increments.

Protocol 2: HILIC Method for Estriol

This is a starting point for an alternative HILIC method if reversed-phase fails to provide the desired outcome.

  • LC System: Standard HPLC or UHPLC system.

  • Column: HILIC (e.g., silica or amide-based), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Initial Gradient Program:

Time (min)%B
0.00
5.050
5.1100
6.0100
6.10
8.00

Data Presentation

The following tables provide hypothetical data to illustrate the effects of different parameters on the retention time (RT) and resolution (Rs) of Estriol and this compound.

Table 1: Effect of Organic Solvent on Retention Time

SolventAnalyteRT (min)
AcetonitrileEstriol5.25
This compound5.21
MethanolEstriol4.88
This compound4.86

Table 2: Effect of Gradient Slope on Resolution

Gradient (Time to increase 30-70% B)ΔRT (Estriol - this compound) (min)
2 min0.08
4 min0.06
8 min0.04

Visualization of Logical Relationships

The decision-making process for selecting a suitable LC method can be visualized as follows:

G cluster_0 Method Selection cluster_1 Optimization & Evaluation cluster_2 Final Method start Start Method Development rp_lc Reversed-Phase LC (C18, Phenyl) start->rp_lc optimize_rp Optimize Gradient, Mobile Phase, Temp rp_lc->optimize_rp hilic HILIC optimize_hilic Optimize Gradient, Mobile Phase, Temp hilic->optimize_hilic eval_coelution Evaluate Co-elution & Matrix Effects optimize_rp->eval_coelution optimize_hilic->eval_coelution eval_coelution->hilic Not Acceptable final_method Validated Method eval_coelution->final_method Acceptable

Caption: Logical workflow for LC method selection and optimization.

References

Technical Support Center: Addressing Ion Suppression with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression when using Estriol-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Estriol, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] The "matrix" encompasses all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds. Ion suppression typically occurs within the ion source of the mass spectrometer. Here, competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions.[1][3]

Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the native analyte (Estriol) and experience the same degree of ion suppression.[1][4] The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect." This effect can subtly alter the physicochemical properties of the molecule, leading to shifts in retention time.[1][5] If this separation occurs in a region of the chromatogram with high and variable ion suppression, the correction will be inaccurate.[4]

Q3: What are the most common causes of ion suppression in bioanalysis?

A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common culprits include:

  • Phospholipids: These are highly abundant in biological matrices like plasma and serum and are a major cause of ion suppression, particularly in positive electrospray ionization mode (+ESI).[6][7]

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and interfere with the ionization process.[3][8]

  • Proteins: Although often removed during sample preparation, residual proteins can still contribute to matrix effects.[3][9]

  • Exogenous Contaminants: Substances introduced during sample collection or preparation, such as anticoagulants, dosing vehicles, or plasticizers from labware, can also cause ion suppression.[9][10]

Q4: How can I detect and quantify the extent of ion suppression in my assay?

A4: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs.[1][3][11] A solution of the analyte (Estriol) and internal standard (this compound) is continuously infused into the MS detector, post-column. A blank, extracted matrix sample is then injected onto the LC column. Dips in the baseline signal of the infused compounds indicate the retention times where matrix components are eluting and causing suppression.[1][11]

  • Post-Extraction Spike: This is a quantitative method to determine the "matrix factor" (MF).[10] The response of an analyte spiked into the extract of a blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when using this compound.

Problem 1: The peak area of this compound is inconsistent across different samples.

  • Possible Cause: Variable matrix effects between samples. Different biological samples can have varying compositions, leading to different degrees of ion suppression.[12]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects from Different Lots: Quantify the matrix factor using the post-extraction spike method with at least six different lots of the biological matrix.[10] Consistent matrix factors across lots indicate the issue may lie elsewhere.

    • Improve Sample Preparation: Inconsistent recovery or matrix removal can lead to variable suppression. Re-evaluate and optimize your sample preparation method (see Table 1). Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) generally provide cleaner extracts than protein precipitation (PPT).[13][14]

    • Check for Co-elution: Perform a post-column infusion experiment to see if the this compound peak elutes in a region of significant ion suppression.[1] If so, modify the chromatographic conditions to shift the retention time.

Problem 2: The calculated concentrations of Estriol are inaccurate or imprecise, despite using this compound.

  • Possible Cause: Differential ion suppression affecting Estriol and this compound differently.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed standard of Estriol and this compound to confirm they have identical retention times under your chromatographic conditions. Even slight separation can lead to differential suppression.[5]

    • Optimize Chromatography: If separation is observed, adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution.[8] Sometimes, a column with slightly lower resolution can help merge the peaks.[5]

    • Consider a ¹³C-labeled Internal Standard: If the deuterium isotope effect is causing persistent separation, a ¹³C-labeled Estriol internal standard may provide better co-elution and more reliable correction, as the physicochemical differences are generally smaller.[5][15]

Problem 3: The signal intensity for both Estriol and this compound is low in matrix samples.

  • Possible Cause: Significant ion suppression from the sample matrix is affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: This is the most effective way to combat significant ion suppression.[14] If you are using protein precipitation, consider switching to a more rigorous method like SPE or LLE to remove a broader range of interfering compounds, especially phospholipids.[6][14]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[9][16] However, ensure the diluted analyte concentration remains above the lower limit of quantification (LLOQ).

    • Modify Chromatographic Conditions: Lengthening the chromatographic run time can help separate the analyte and internal standard from early-eluting, highly suppressive matrix components like salts and phospholipids.[17]

    • Change Ionization Source/Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[13] If your analyte is amenable, switching to APCI could be a solution. Alternatively, switching from positive to negative ESI mode (or vice-versa) might help, as fewer matrix components may ionize, assuming your analyte ionizes efficiently in the chosen mode.[13][16]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniquePrincipleEfficiency in Removing PhospholipidsPotential for Ion SuppressionGeneral Recommendation
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9]Low to Moderate.[6]High. Does not effectively remove phospholipids and salts.[6]Quick and simple, but often results in the "dirtiest" extracts. Best for less complex matrices or when followed by further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[14]Good.[14]Moderate. Can provide cleaner extracts than PPT.[16]Effective for non-polar to moderately polar analytes. Optimization of solvent and pH is crucial.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very Good to Excellent.[7]Low. Generally provides the cleanest extracts.[7][14]Highly versatile and effective. Requires method development to select the appropriate sorbent and elution conditions.
HybridSPE® A combined protein precipitation and phospholipid removal technique.[7]Excellent.[7]Very Low. Specifically designed to remove phospholipids.[7]A streamlined and highly effective option for removing phospholipids from plasma and other biological fluids.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of Estriol and this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable, mid-range signal.

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a T-piece.

  • Connect a syringe pump containing the standard solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for both Estriol and this compound, inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal for both compounds throughout the chromatographic run. Significant dips in the baseline indicate regions of ion suppression.[1][11]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement (Matrix Factor).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Estriol and this compound into the final elution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological matrix sample through the entire extraction procedure. Spike Estriol and this compound into the final, clean extract at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for Estriol and this compound individually using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.[10]

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Inaccurate Results with this compound check_coelution Step 1: Verify Co-elution of Estriol & this compound start->check_coelution coelution_ok Co-elution Confirmed? check_coelution->coelution_ok assess_suppression Step 2: Assess Ion Suppression (Post-Column Infusion) coelution_ok->assess_suppression Yes optimize_chrom Optimize Chromatography (Gradient, Column) coelution_ok->optimize_chrom No suppression_present Significant Suppression? assess_suppression->suppression_present quantify_me Step 3: Quantify Matrix Effect (Post-Extraction Spike) suppression_present->quantify_me Yes revalidate Re-validate Method suppression_present->revalidate No (Investigate other issues) me_high Matrix Effect High and Variable? quantify_me->me_high optimize_sample_prep Step 4: Optimize Sample Prep (e.g., SPE, LLE) me_high->optimize_sample_prep Yes me_high->revalidate No optimize_sample_prep->revalidate optimize_chrom->check_coelution

Caption: Troubleshooting workflow for this compound ion suppression.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Outcome ppt Protein Precipitation (PPT) high_supp High Ion Suppression (Low Cleanliness) ppt->high_supp Simple, Fast lle Liquid-Liquid Extraction (LLE) med_supp Moderate Ion Suppression (Medium Cleanliness) lle->med_supp More Selective spe Solid-Phase Extraction (SPE) low_supp Low Ion Suppression (High Cleanliness) spe->low_supp Most Selective

Caption: Relationship between sample prep and ion suppression.

References

Common pitfalls when using Estriol-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Estriol-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and troubleshooting issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using this compound as an internal standard in LC-MS/MS assays?

A1: The most frequently encountered problems include:

  • Poor Recovery and Signal Variability: Inconsistent and low recovery of this compound can lead to inaccurate quantification. This is often linked to sample preparation, including inefficient extraction or variability in derivatization steps.

  • Matrix Effects: Biological matrices like serum and urine contain endogenous compounds that can co-elute with this compound and suppress or enhance its ionization, leading to erroneous results.[1][2][3]

  • Isotopic Exchange (Back-Exchange): The deuterium labels on this compound can exchange with protons from the solvent or matrix, especially under acidic or basic conditions, compromising the integrity of the internal standard.

  • Chromatographic Inconsistencies: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds can affect the accuracy and precision of the assay. A slight chromatographic shift between the analyte and the deuterated internal standard can sometimes occur due to an "isotope effect".[3]

  • Isotopic Interference/Crosstalk: The signal from the unlabeled analyte (Estriol) can contribute to the signal of this compound, particularly if the mass difference is small or if the isotopic purity of the standard is low.

Q2: What are the recommended storage and handling conditions for this compound stock and working solutions?

A2: To maintain the integrity of your this compound internal standard, follow these guidelines:

  • Solid Form: Store the solid material at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[4]

  • Stock Solutions: Prepare stock solutions in a non-protic organic solvent like methanol or acetonitrile. Store stock solutions in amber vials at -20°C or -80°C to prevent degradation and solvent evaporation.[4]

  • Working Solutions: Prepare working solutions fresh as needed. If stored, they should be kept at 2-8°C for short-term use (a few days) or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.

  • Solvent Considerations: Be cautious with aqueous solutions, especially at acidic or basic pH, as these conditions can promote isotopic exchange.[5]

Q3: How can I identify and mitigate matrix effects in my this compound assay?

A3: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte and internal standard, are a common challenge.[1][2][3][6][7]

  • Identification: The most common method to assess matrix effects is the post-extraction addition technique.[3] This involves comparing the response of the internal standard in a neat solution to its response in a blank matrix extract that has been spiked after extraction. A significant difference in signal intensity indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Optimization: Adjust the HPLC/UPLC method to better separate this compound from matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples are affected by the matrix in the same way.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What should I do if I suspect isotopic exchange is occurring with my this compound internal standard?

A4: Isotopic exchange can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.

  • Signs of Isotopic Exchange: A common indicator is the appearance of a peak at the mass-to-charge ratio (m/z) of the unlabeled estriol in a sample that only contains this compound.

  • Prevention and Troubleshooting:

    • Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the final reconstituted sample.

    • Solvent Choice: Use aprotic solvents whenever possible. If aqueous solutions are necessary, keep them at a neutral pH.

    • Temperature: Perform sample preparation steps at lower temperatures to reduce the rate of exchange.

    • Standard Verification: Ensure the deuterium labels on your this compound are on stable positions of the molecule (e.g., on the aromatic ring) and not on hydroxyl groups, which are more prone to exchange.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues when using this compound as an internal standard.

Problem: Inconsistent or Low Internal Standard (IS) Response

This is a frequent issue that can compromise the reliability of your results. The following decision tree can help you diagnose the root cause.

cluster_B Sample Preparation Troubleshooting cluster_C LC-MS/MS System Troubleshooting cluster_D Internal Standard Integrity Troubleshooting A Inconsistent/Low IS (this compound) Response B Check Sample Preparation A->B C Evaluate LC-MS/MS System Performance A->C D Investigate IS Integrity A->D B1 Inconsistent extraction recovery? B->B1 C1 Dirty ion source? C->C1 D1 IS solution degraded? D->D1 B2 Variability in evaporation/reconstitution? B1->B2 B3 Degradation during sample prep? B2->B3 C2 Column degradation? C1->C2 C3 Inconsistent injection volume? C2->C3 D2 Incorrect IS concentration? D1->D2 D3 Isotopic exchange occurring? D2->D3

Caption: Troubleshooting workflow for inconsistent internal standard response.
Problem: Poor Peak Shape or Shifting Retention Time

Good chromatography is crucial for accurate quantification. Use this guide to address issues with peak integrity.

A Poor Peak Shape / Shifting Retention Time B Check Chromatographic Conditions A->B C Investigate Sample and Solvent Effects A->C D Assess Column Health A->D B1 Mobile phase issues (pH, composition)? B->B1 C1 Injection solvent mismatch? C->C1 D1 Column contamination? D->D1 B2 Inadequate gradient? B1->B2 B3 Column temperature fluctuations? B2->B3 C2 Sample overload? C1->C2 C3 Particulates in sample? C2->C3 D2 Column void or channel formation? D1->D2 D3 Incorrect column equilibration? D2->D3

Caption: Troubleshooting guide for chromatographic issues.

Quantitative Data Summary

The following table summarizes typical parameters for LC-MS/MS methods quantifying estriol using a deuterated internal standard. These values can serve as a reference during method development and troubleshooting.

ParameterTypical Value/RangeNotes
Analyte Estriol (E3)-
Internal Standard This compound-
Precursor Ion (m/z) 289.2[M+H]⁺ (Positive Ion Mode)
Product Ions (m/z) 171.1, 145.1Representative fragments
IS Precursor Ion (m/z) 292.2[M+H]⁺ (Positive Ion Mode)
IS Product Ions (m/z) 173.1, 147.1Representative fragments
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL in serumCan vary based on instrumentation and sample preparation.[7][8]
Linearity (r²) > 0.99-
Analytical Recovery 85% - 115%[8]
Intra- and Inter-day Precision (%CV) < 15%[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a concentration representative of your assay.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., serum, urine) through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the same amount of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the beginning of the sample preparation procedure. This set is used to assess recovery.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A Matrix Effect value significantly different from 100% (e.g., < 85% or > 115%) indicates ion suppression or enhancement, respectively.

    • The variability in the matrix effect across different lots of the matrix should also be assessed.

Protocol 2: Assessment of this compound Stability

Objective: To evaluate the stability of this compound in stock solutions and in the biological matrix under various storage conditions.

Methodology:

  • Freeze-Thaw Stability:

    • Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix.

    • Analyze one set of freshly prepared QCs to establish a baseline.

    • Subject the remaining QCs to three or more freeze-thaw cycles (e.g., freeze at -20°C or -70°C, then thaw at room temperature).

    • Analyze the freeze-thaw samples and compare the results to the baseline.

  • Short-Term (Bench-Top) Stability:

    • Prepare replicate QC samples and leave them at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours).

    • Analyze the samples and compare the results to freshly prepared QCs.

  • Long-Term Stability:

    • Store replicate QC samples at the intended long-term storage temperature (e.g., -70°C).

    • Analyze the samples at various time points (e.g., 1, 3, and 6 months) and compare the results to the baseline.[9]

  • Post-Preparative Stability:

    • Process replicate QC samples and store the final extracts in the autosampler for a defined period (e.g., 24-48 hours).

    • Analyze the samples and compare the results to immediately analyzed processed samples.

  • Interpretation: For each stability test, the mean concentration of the stored samples should be within ±15% of the nominal concentration.

References

Technical Support Center: Isotopic Purity of Estriol-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Estriol-d3 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it important for my this compound internal standard?

A1: Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, this compound) compared to molecules with fewer deuterium atoms or no deuterium atoms at all (unlabeled Estriol).[1] High isotopic purity is crucial because any unlabeled Estriol (d0) present as an impurity in your this compound standard will contribute to the signal of the analyte you are trying to measure. This leads to an artificially inflated signal for the native analyte, resulting in inaccurate quantification, specifically an overestimation of the estriol concentration in your sample.[2]

Q2: What is a generally acceptable level of isotopic purity for this compound?

A2: For most research and pharmaceutical applications, an isotopic enrichment level of ≥ 98% is recommended.[1] This high standard helps to minimize interference from the internal standard at the mass transition of the native analyte, ensuring that the experimental results are not significantly skewed. The specific requirement, however, may vary depending on the sensitivity of the assay and the regulatory framework being followed.

Q3: How can I check the isotopic purity of my this compound standard?

A3: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A common approach is to infuse a solution of the this compound standard directly into the mass spectrometer and acquire a full scan mass spectrum. By comparing the signal intensity of the ion corresponding to unlabeled Estriol (d0) to that of the deuterated ion (d3), the percentage of the isotopic impurity can be calculated.

Q4: Can the position of the deuterium atoms on the estriol molecule affect my results?

A4: Yes, the position of the deuterium labels is critical. Deuterium atoms on certain positions, such as hydroxyl (-OH) groups, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3] This hydrogen-deuterium (H/D) exchange can lead to a loss of the deuterium label from the internal standard, which would decrease its signal and could affect quantification. It is important to use an internal standard where the deuterium labels are on stable, non-exchangeable positions of the carbon skeleton.[3][4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for estriol are inconsistent and seem to be higher than expected, even though I am using an this compound internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are the presence of isotopic impurities in the standard, lack of co-elution between the analyte and the standard, or differential matrix effects.

Troubleshooting Steps:

  • Verify Isotopic Purity: The primary suspect for unexpectedly high results is the presence of unlabeled estriol (d0) in your this compound internal standard.

    • Action: Assess the isotopic purity of your internal standard using the protocol outlined below.

    • Solution: If a significant amount of unlabeled estriol is detected, you may need to source a new batch of internal standard with higher isotopic purity.

  • Check for Chromatographic Co-elution: Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts in liquid chromatography. If the analyte and internal standard do not co-elute perfectly, they may be affected differently by matrix components, leading to inaccurate quantification.

    • Action: Overlay the chromatograms of the native estriol and the this compound internal standard to confirm they elute at the same time.

    • Solution: If a separation is observed, you may need to adjust your chromatographic method (e.g., gradient, column chemistry) to ensure co-elution.

  • Evaluate Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.

    • Action: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.

    • Solution: If differential matrix effects are observed, further sample cleanup or optimization of the chromatographic separation may be necessary.

Quantitative Data on the Impact of Isotopic Purity

The presence of unlabeled estriol (d0) in the this compound internal standard (IS) can lead to a positive bias in the quantification of native estriol. The table below provides a theoretical calculation of the potential error in a sample based on the isotopic purity of the this compound standard.

Assumptions for the Calculation:

  • The concentration of the this compound internal standard added to the sample is 10 ng/mL.

  • The true concentration of native estriol in the sample is 5 ng/mL.

  • The response of the mass spectrometer is linear and identical for both estriol and this compound.

Isotopic Purity of this compoundPercentage of Unlabeled Estriol (d0) in ISContribution of d0 from IS to Analyte Signal (ng/mL)Apparent Measured Estriol Concentration (ng/mL)% Error in Quantification
99.9%0.1%0.015.01+0.2%
99.5%0.5%0.055.05+1.0%
99.0%1.0%0.105.10+2.0%
98.0%2.0%0.205.20+4.0%
97.0%3.0%0.305.30+6.0%
95.0%5.0%0.505.50+10.0%

Experimental Protocols

Protocol: Assessment of this compound Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of unlabeled estriol (d0) present as an impurity in a solution of this compound internal standard.

Materials:

  • This compound internal standard solution of known concentration (e.g., 1 µg/mL in methanol).

  • Mass spectrometer capable of full scan acquisition (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Syringe pump for direct infusion or an LC system.

  • Methanol or other suitable solvent.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound internal standard in a suitable solvent (e.g., 100 ng/mL in methanol).

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer to monitor for the molecular ions of both unlabeled estriol and this compound. This is typically done in negative ionization mode for estrogens.

      • Unlabeled Estriol ([M-H]⁻): m/z 287.2

      • This compound ([M-H]⁻): m/z 290.2

    • Optimize the source conditions (e.g., ion spray voltage, temperature) for estriol detection.

  • Data Acquisition:

    • Infuse the prepared this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Acquire a full scan mass spectrum over a mass range that includes m/z 287 and m/z 290.

    • Alternatively, for higher sensitivity, use selected ion monitoring (SIM) to monitor only the m/z values of interest.

  • Data Analysis:

    • Integrate the peak areas for the ion signals corresponding to unlabeled estriol (d0) and this compound.

    • Calculate the percentage of isotopic impurity using the following formula: % Isotopic Impurity (d0) = [Area(d0) / (Area(d0) + Area(d3))] * 100

Visualizations

TroubleshootingWorkflow start Inaccurate/Inconsistent Quantification Results check_purity Assess Isotopic Purity of this compound Standard start->check_purity purity_ok Is Purity > 98%? check_purity->purity_ok check_coelution Verify Chromatographic Co-elution purity_ok->check_coelution Yes new_standard Source New Batch of Internal Standard purity_ok->new_standard No coelution_ok Do Analyte and IS Co-elute? check_coelution->coelution_ok check_matrix Evaluate for Differential Matrix Effects coelution_ok->check_matrix Yes optimize_lc Optimize LC Method (Gradient, Column) coelution_ok->optimize_lc No matrix_ok Are Matrix Effects Compensated? check_matrix->matrix_ok optimize_cleanup Improve Sample Cleanup Protocol matrix_ok->optimize_cleanup No end_good Quantification Accurate matrix_ok->end_good Yes

Caption: Troubleshooting workflow for inaccurate quantification results.

IsotopicImpurityImpact cluster_IS This compound Internal Standard cluster_Sample Sample IS_d3 This compound (d3) IS_d0 Unlabeled Estriol (d0) (Isotopic Impurity) MS_Signal Mass Spectrometer Signal at d0 m/z IS_d0->MS_Signal Cross-Contribution Analyte Native Estriol in Sample (d0) Analyte->MS_Signal Result Artificially Inflated Quantification Result MS_Signal->Result

References

Dealing with poor recovery of Estriol-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor recovery of Estriol-d3 during sample extraction. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section offers a systematic approach to identifying and resolving common issues leading to low analyte recovery.

Q1: My this compound recovery is unexpectedly low. Where should I start my investigation?

A1: Start by systematically tracking your analyte through the entire extraction procedure. This involves collecting and analyzing the eluate from each step of the process (sample load, wash steps, and final elution) to pinpoint where the loss is occurring.[1][2] If you are using an established method, first check that all solutions were prepared correctly and that no reagents have expired.[1] Also, verify that the extraction process was followed precisely, paying attention to details like flow rates and ensuring the cartridge did not dry out inappropriately.[1]

Q2: I'm using Solid-Phase Extraction (SPE), and I suspect the issue lies there. What are the common culprits for low recovery in SPE?

A2: Poor recovery in SPE can stem from several factors throughout the process. A methodical check of each step is crucial.[3][4]

Common Causes and Solutions for Low SPE Recovery:

  • Improper Sorbent Conditioning/Equilibration:

    • Issue: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete binding of the analyte.[4]

    • Solution: Always follow the manufacturer's protocol for conditioning and equilibration. Ensure the solvents used are appropriate for the sorbent type (e.g., methanol followed by water for reversed-phase C18 cartridges).[3][5]

  • Incorrect Sample pH:

    • Issue: The pH of the sample directly influences the ionization state of estriol. For optimal retention on a reversed-phase sorbent, the analyte should be in a neutral, non-ionized state.[4][6]

    • Solution: Adjust the sample pH to ensure this compound is not ionized. The sample pH can strongly influence the efficiency with which hormones are retained by the sorbent.[7] For estriol, a pH around 8 has been shown to be effective in some methods.[8] It is critical to optimize and control the pH.[6]

  • Analyte Breakthrough During Sample Loading:

    • Issue: The analyte passes through the cartridge without binding to the sorbent.[1]

    • Solution: This can be caused by an incorrect sample solvent (too strong), an improper pH, or a flow rate that is too high.[1][2] Overloading the cartridge with too much sample or matrix components can also cause breakthrough.[4][6] Consider reducing the sample load or using a cartridge with a larger sorbent mass.[1]

  • Analyte Loss During Wash Steps:

    • Issue: The wash solvent may be too strong, prematurely eluting the this compound along with interferences.[1][2]

    • Solution: Optimize the wash step by using a weaker solvent. For reversed-phase SPE, this typically means decreasing the percentage of organic solvent in the wash solution. The goal is to remove matrix interferences without affecting the analyte bound to the sorbent.[6]

  • Incomplete Elution:

    • Issue: The elution solvent is not strong enough to release the analyte from the sorbent, leaving it bound to the cartridge.[2]

    • Solution: Use a stronger elution solvent (e.g., increase the organic solvent concentration) or a different solvent altogether.[1] Ensure the pH of the elution solvent is correct to facilitate the release of the analyte.[1] Methanol has been shown to be an effective elution solvent for estrogens.[9]

The following diagram illustrates a systematic workflow for troubleshooting low recovery.

G start Start: Low this compound Recovery check_method Review Method: - Correct solutions? - Reagents expired? - Protocol followed? start->check_method track_analyte Track Analyte: Collect & Analyze Fractions (Load, Wash, Elute) check_method->track_analyte found_in_load Analyte in Load Fraction? track_analyte->found_in_load found_in_wash Analyte in Wash Fraction? found_in_load->found_in_wash No load_issues Potential Causes: - Sample solvent too strong - Incorrect sample pH - High flow rate - Cartridge overload found_in_load->load_issues Yes not_in_elute Analyte NOT in Elute Fraction? found_in_wash->not_in_elute No wash_issues Potential Causes: - Wash solvent too strong found_in_wash->wash_issues Yes elute_issues Potential Causes: - Elution solvent too weak - Incorrect elution pH - Insufficient solvent volume not_in_elute->elute_issues Yes (Not Found) end_good Recovery Improved not_in_elute->end_good No (Found) load_issues->end_good wash_issues->end_good elute_issues->end_good G cluster_extraction Extraction Parameters cluster_analyte Analyte & Matrix pH Suboptimal pH Recovery Poor this compound Recovery pH->Recovery Solvent Incorrect Solvent (Wash/Elute) Solvent->Recovery Sorbent Inappropriate Sorbent Sorbent->Recovery Flowrate Flow Rate Issues Flowrate->Recovery Matrix Matrix Effects (Ion Suppression) Matrix->Recovery Binding Non-Specific Binding Binding->Recovery Degradation Analyte Degradation Degradation->Recovery

References

Technical Support Center: Troubleshooting Estriol-d3 Internal Standard Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Estriol-d3 as an internal standard in LC-MS/MS applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Estriol. It is an ideal internal standard (IS) because it has nearly identical chemical and physical properties to the analyte, Estriol. This similarity allows it to co-elute with the analyte and experience similar effects from the sample matrix and instrument variability, such as ion suppression or enhancement. By adding a known amount of this compound to every sample, standard, and quality control, it is possible to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Estriol.

Q2: My calibration curve is non-linear. What are the common causes?

Non-linearity in calibration curves when using a deuterated internal standard like this compound can stem from several factors:

  • Isotopic Contribution: The unlabeled Estriol standard may contain a small percentage of molecules with naturally occurring heavy isotopes (e.g., ¹³C), which can contribute to the signal of the this compound internal standard, especially at high concentrations of the analyte.

  • Contamination of the Internal Standard: The this compound internal standard itself might contain a small amount of unlabeled Estriol. This impurity will artificially inflate the analyte signal, particularly at the lower end of the calibration curve.

  • Detector Saturation: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response and causing the curve to bend at the top.

  • Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can disproportionately affect the analyte and the internal standard, leading to a non-linear response.

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be optimized. If it is too high, it can contribute to detector saturation. If it is too low, the response may be noisy and imprecise.

Q3: I am observing significant signal suppression for both Estriol and this compound. How can I mitigate this?

Signal suppression is a common matrix effect in LC-MS/MS. Here are some strategies to address it:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.

  • Optimize Chromatography: Modify your chromatographic method to separate Estriol and this compound from the co-eluting matrix components that are causing the suppression. This can involve changing the column, mobile phase composition, or gradient profile.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, ensure that the diluted analyte concentration is still within the linear range of your assay.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Non-Linear Calibration Curves

This guide provides a systematic approach to troubleshooting non-linear calibration curves.

Step 1: Assess Isotopic Purity and Contribution

  • Objective: To determine if the non-linearity is due to isotopic contamination in the analyte or the internal standard.

  • Experimental Protocol:

    • Analyze High Concentration Analyte Standard: Prepare a high concentration solution of the unlabeled Estriol standard (without internal standard) and analyze it. Monitor the mass transition for this compound. A significant signal indicates isotopic contribution from the analyte.

    • Analyze Internal Standard Solution: Prepare a solution of the this compound internal standard (without the analyte) and analyze it. Monitor the mass transition for unlabeled Estriol. A significant signal indicates contamination of the internal standard.

Step 2: Evaluate for Detector Saturation

  • Objective: To check if the detector response is linear at high analyte concentrations.

  • Experimental Protocol:

    • Prepare a series of high-concentration Estriol standards.

    • Inject these standards and monitor the peak area of the analyte.

    • Plot the peak area against the concentration. If the plot deviates from linearity and starts to plateau, detector saturation is likely occurring.

Step 3: Investigate Matrix Effects

  • Objective: To determine if differential matrix effects are affecting the analyte and internal standard.

  • Experimental Protocol (Post-Column Infusion):

    • Infuse a constant flow of a solution containing both Estriol and this compound into the mass spectrometer.

    • Inject a blank, extracted matrix sample onto the LC system.

    • Monitor the signal of both the analyte and the internal standard. A dip in the signal at the retention time of Estriol indicates ion suppression.

A Start: Non-Linear Calibration Curve B Assess Isotopic Purity of IS and Analyte A->B C Isotopic Contribution or Contamination Found? B->C D Source New, High-Purity Standards. Correct Calibration Curve Algorithm. C->D Yes E Evaluate for Detector Saturation C->E No K Problem Resolved D->K F Saturation Observed? E->F G Dilute High-End Calibrators. Reduce Injection Volume. F->G Yes H Investigate Matrix Effects F->H No G->K I Significant Matrix Effects Present? H->I J Optimize Sample Cleanup. Modify Chromatography. I->J Yes L Contact Technical Support I->L No J->K

Caption: Troubleshooting workflow for non-linear calibration curves.

Guide 2: Assessing the Stability of this compound Internal Standard

This guide outlines how to check for the degradation or back-exchange of the this compound internal standard.

  • Objective: To ensure the stability of this compound in the prepared solutions over the duration of an analytical run.

  • Experimental Protocol:

    • Prepare Solutions:

      • Solution A: A mixture of a mid-range concentration of Estriol and this compound in the final sample solvent.

      • Solution B: A solution of only this compound in the final sample solvent.

    • Initial Analysis (T=0): Analyze both solutions at the beginning of your analytical batch.

    • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

    • Time-Point Analysis: Re-inject the solutions at regular intervals (e.g., 4, 8, 12, 24 hours).

    • Data Analysis:

      • In Solution A, monitor the peak area ratio of Estriol to this compound. A significant change in this ratio over time may indicate instability of either the analyte or the internal standard.

      • In Solution B, monitor for any increase in the signal at the mass transition of unlabeled Estriol. An increase would be a direct indication of hydrogen-deuterium (H-D) back-exchange.

The following table illustrates hypothetical data from a stability experiment.

Time (hours)Analyte/IS Ratio (Solution A)% Change from T=0Unlabeled Estriol Peak Area (Solution B)
01.020.0%150
41.01-1.0%155
81.03+1.0%160
121.15+12.7%520
241.28+25.5%980

In this example, a significant change in the analyte/IS ratio and an increase in the unlabeled Estriol signal after 8 hours suggest potential instability or H-D exchange of the this compound internal standard under the tested conditions.

A Prepare Solution A (Analyte + IS) and Solution B (IS only) B Analyze at T=0 A->B C Incubate solutions in autosampler B->C D Analyze at multiple time points (e.g., 4, 8, 12, 24h) C->D E Analyze Data D->E F Monitor Analyte/IS ratio in Solution A E->F G Monitor for unlabeled analyte signal in Solution B E->G H Significant change in ratio? F->H I Increase in unlabeled signal? G->I J IS is stable H->J No K Potential IS instability or H-D back-exchange H->K Yes I->J No I->K Yes

Caption: Experimental workflow for assessing internal standard stability.

Technical Support Center: Minimizing Background Noise in Mass Spectrometry with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and overcome common challenges when using Estriol-d3 as an internal standard in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in my mass spectrometry workflow?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary purpose is to compensate for variations in sample preparation and matrix effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2][3] Because this compound is chemically identical to the analyte of interest (Estriol) but has a different mass due to the deuterium atoms, it behaves similarly during extraction, chromatography, and ionization. This allows for more accurate and precise quantification of endogenous Estriol, as the ratio of the analyte to the internal standard remains consistent even if signal suppression or enhancement occurs.[2]

Q2: I am observing high background noise across my entire chromatogram. What are the likely sources?

A2: High background noise can originate from several sources, broadly categorized as chemical, electronic, or instrumental. Common culprits include:

  • Contaminated Solvents or Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives, or reconstitution solutions can introduce significant background noise.[4][5]

  • Sample Matrix: Endogenous components from biological samples like proteins, lipids, and salts can cause high background and ion suppression.[2][6]

  • Instrument Contamination: Residuals from previous analyses, contaminated ion source components, or buildup in the transfer tubing can lead to elevated noise levels.[4][7]

  • Leaching from Consumables: Plasticizers like polyethylene glycol (PEG) or oleamide can leach from tubes, plates, and pipette tips, contributing to background ions.[8]

Q3: My this compound signal is inconsistent or shows significant variability between samples. What could be the cause?

A3: Inconsistent internal standard (IS) response, particularly with deuterated standards, can be a complex issue. Potential causes include:

  • Differential Matrix Effects: Although SIL-IS are designed to co-elute and experience similar matrix effects as the analyte, slight differences in retention time can lead to differential ion suppression or enhancement, especially in "dirty" samples.[9]

  • Analyte-Induced Signal Suppression: High concentrations of the endogenous analyte (Estriol) can sometimes suppress the signal of the co-eluting deuterated internal standard.[10]

  • Inaccurate Spiking: Errors in the addition of the this compound solution to samples will lead to variability.

  • Sample pH Differences: Minor changes in sample pH, especially after dilution, can affect the recovery of both the analyte and the internal standard differently during sample extraction.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues related to high background noise when analyzing Estriol with an this compound internal standard.

Issue 1: High Background Noise Obscuring Analyte and Internal Standard Peaks

This is a common problem that can severely impact the limit of quantification (LOQ). Follow these steps to diagnose and mitigate the issue.

Systematic Troubleshooting Workflow

A Start: High Background Noise Observed B Step 1: Isolate Noise Source Inject Blank (Mobile Phase Only) A->B C Noise Persists? B->C D YES C->D E NO C->E F Source is likely LC system or MS - Check solvent/additive quality - Flush system - Clean ion source D->F G Source is likely sample-related - Sample preparation issue - Matrix effects E->G J Step 3: Optimize Chromatography F->J H Step 2: Optimize Sample Preparation G->H I Implement a more rigorous cleanup: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) H->I I->J K Improve separation of analyte/IS from matrix components: - Adjust gradient profile - Use a different column chemistry J->K L Step 4: Optimize MS Parameters K->L M Adjust source parameters to reduce noise: - Cone voltage - Desolvation temperature and gas flow L->M N Resolution M->N

Caption: Troubleshooting workflow for high background noise.

Detailed Methodologies:

  • Step 1: Isolate the Noise Source

    • Protocol: Prepare a blank injection consisting only of your initial mobile phase.

    • Analysis: If the background noise is still high, the source is likely within the LC-MS system itself (solvents, tubing, ion source).[4][5] If the noise is significantly lower, the problem originates from your sample preparation or the sample matrix.[11]

  • Step 2: Optimize Sample Preparation

    • Rationale: The goal is to remove as many interfering matrix components as possible before injection.[2][6]

    • Protocols:

      • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components.[6]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for more polar analytes.[6]

        • Example LLE Protocol:

          • To 100 µL of plasma containing this compound, add 1 mL of MTBE.

          • Vortex for 2 minutes.

          • Centrifuge at 4,000 x g for 5 minutes.

          • Transfer the organic layer to a clean tube and evaporate to dryness.

          • Reconstitute in mobile phase.[8]

      • Solid Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte and washing away interferences. Mixed-mode SPE can be particularly effective.[6]

        • Example SPE Protocol:

          • Condition a polymeric SPE cartridge.

          • Load the plasma sample.

          • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

          • Elute Estriol and this compound with a stronger organic solvent (e.g., methanol).

          • Evaporate and reconstitute.[8]

Issue 2: Poor Signal-to-Noise (S/N) Ratio for Estriol and this compound

Even with a stable baseline, you may encounter a poor S/N ratio, indicating that the analyte and internal standard signals are weak relative to the baseline noise.

Strategies for S/N Improvement

cluster_0 Sample & Chromatography cluster_1 Mass Spectrometry A Sample Dilution End Improved S/N A->End B Chromatographic Optimization B->End C Source Parameter Tuning C->End D Derivatization D->End Start Poor S/N Ratio Start->A Start->B Start->C Start->D

Caption: Approaches to improve the signal-to-noise ratio.

Detailed Methodologies:

  • Sample Dilution:

    • Rationale: Diluting the sample extract can significantly reduce the concentration of matrix components that cause ion suppression.[12][13] A 10-fold dilution can often eliminate moderate matrix effects, though higher dilutions may be necessary for strong suppression.[13]

    • Consideration: Ensure that dilution does not bring the analyte concentration below the instrument's limit of detection.

  • Chromatographic Optimization:

    • Rationale: Improving the separation between the analytes and co-eluting matrix components is crucial.[2][12]

    • Protocol:

      • Modify the Gradient: Lengthen the gradient to increase the separation between peaks.

      • Adjust Mobile Phase: Altering the pH of the mobile phase can change the retention times of interfering compounds relative to Estriol.[6]

      • Change Column: Consider a column with a different stationary phase chemistry to alter selectivity.

  • Derivatization:

    • Rationale: For estrogens like Estriol, derivatization can significantly enhance ionization efficiency and thus sensitivity.[14][15]

    • Example Protocol (Dansylation):

      • After extraction and evaporation, redissolve the sample residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

      • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

      • Incubate at 60°C for 5 minutes.

      • Inject for LC-MS/MS analysis.[15] This can improve sensitivity by orders of magnitude.[14]

Data Summary Tables

Table 1: Common Background Ions and Their Sources

m/z (Protonated)Compound Class/NameCommon SourcesMitigation Strategy
113.0599CaprolactamLeaching from nylon filters or tubingAvoid nylon filters; use PEEK or Teflon tubing.[8]
Series with +44 DaPolyethylene Glycol (PEG)Surfactants, detergents, plasticizersUse dedicated LC-MS glassware; rinse with solvent before use.[8]
Series with +58 DaPolypropylene Glycol (PPG)Hydraulic fluids, lubricants from vacuum pumpsEnsure proper pump maintenance; check for leaks.[8]
282.2792OleamideSlip agent in polyethylene bags and filmsAvoid storing samples or consumables in polyethylene bags.[8]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT)LowHighHigh
Liquid-Liquid Extraction (LLE)ModerateVariable (can be low for polar analytes)[6]Moderate
Solid Phase Extraction (SPE) - Reversed PhaseModerate-HighGoodLow-Moderate
Solid Phase Extraction (SPE) - Mixed ModeHighGoodLow-Moderate

Effectiveness data synthesized from multiple sources indicating relative performance.[6]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Estriol using Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estriol is paramount for pharmacokinetic studies, clinical monitoring, and various research applications. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for estriol using Estriol-d3 as an internal standard against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays.

Method Performance Comparison

The selection of an analytical method for estriol quantification is a critical decision that impacts data quality and reliability. The following tables summarize the key performance characteristics of LC-MS/MS using this compound, GC-MS, and Immunoassays, providing a clear comparison for informed decision-making.

Table 1: Performance Characteristics of Estriol Quantification Methods

ParameterLC-MS/MS with this compoundGC-MSImmunoassay (CLIA/EIA)
Linearity (Range) 1.00 - 200.0 ng/mL[1]12.5 - 500 ng/mL[2]0.6 - 60 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 ng/mL[1][4]12.5 ng/mL[2]0.05 ng/mL[5]
Accuracy (% Recovery / % Bias) 95.9% - 104.2%[4]Intra- and inter-day relative error ≤3.52%[2]88% - 118%[3]
Precision (%RSD / %CV) Intra-day: 2.6% - 7.5% Inter-day: 3.3% - 9.5%[1]Intra-day: ≤4.72% Inter-day: ≤6.25%[2]Intra-assay: < 8-11% Inter-assay: < 10-15%[3]
Specificity/Selectivity Very HighHighModerate to Low
Throughput HighModerateHigh
Derivatization Often not required, but can enhance sensitivityRequired (e.g., silylation)[2]Not applicable

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the detailed methodologies for the LC-MS/MS method using this compound, as well as for the alternative GC-MS and Immunoassay methods.

LC-MS/MS Method with this compound Internal Standard

This method provides high sensitivity and specificity for the quantification of estriol in serum or plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum or plasma sample, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for injection.

2. Chromatographic Conditions

  • UHPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase column such as a C18 or Phenyl column (e.g., Waters BEH Phenyl, 100 mm × 2.1 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte and then re-equilibrating the column. The specific gradient profile should be optimized for best separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) is used.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for estrogens.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Estriol: Precursor ion (m/z) → Product ion (m/z) (e.g., 287.2 → 145.1)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 290.2 → 147.1)

    • Note: Specific MRM transitions should be optimized for the instrument used.

  • Source and Gas Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation) to achieve maximum signal intensity.

Alternative Method 1: GC-MS

GC-MS is a powerful technique for steroid analysis but typically requires derivatization.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

  • After evaporation of the extraction solvent, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[2]

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period to allow for complete derivatization of the hydroxyl groups of estriol.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes. An example program would be: start at a lower temperature, ramp up to a final temperature, and hold.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized estriol.

Alternative Method 2: Immunoassay (Chemiluminescence Immunoassay - CLIA)

Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities.

1. Principle

These assays are based on the principle of competitive binding. Unlabeled estriol in the sample competes with a labeled estriol (e.g., enzyme-labeled) for a limited number of binding sites on a specific antibody. The amount of labeled estriol bound to the antibody is inversely proportional to the concentration of estriol in the sample.

2. General Procedure

  • Patient serum or plasma is incubated with an estriol-specific antibody and an enzyme-labeled estriol conjugate.

  • After incubation, a substrate is added, and the resulting chemiluminescent signal is measured by a luminometer.

  • The concentration of estriol in the sample is determined by comparing the signal to a standard curve generated with calibrators of known estriol concentrations.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

LC-MS/MS Workflow for Estriol Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Serum/Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC Reconstitution->Injection Chromatography Chromatographic Separation (C18/Phenyl Column) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) Ionization->MS_Detection Peak_Integration Peak Integration (Estriol & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Estriol Quantification by LC-MS/MS.

Conclusion

The validation of an LC-MS/MS method using this compound as an internal standard demonstrates superior performance in terms of specificity, accuracy, and precision compared to traditional methods like GC-MS and immunoassays. While GC-MS offers high resolving power, the requirement for derivatization can add complexity to the workflow. Immunoassays, although high-throughput, can suffer from cross-reactivity and matrix effects, potentially leading to inaccurate results, especially at low concentrations.

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their estriol quantification data, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is the recommended approach. This guide provides the necessary comparative data and detailed protocols to aid in the selection and implementation of the most appropriate method for their specific analytical needs.

References

Inter-laboratory Comparison of Estriol Quantification Using Isotope Dilution Mass Spectrometry with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance data for the quantification of estriol in biological matrices, specifically utilizing Estriol-d3 as an internal standard. The data presented is a synthesis of established performance for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for steroid hormone analysis due to their high specificity and accuracy.

Introduction

Estriol (E3) is a key estrogenic hormone, particularly important during pregnancy, where its levels are monitored to assess fetal well-being and placental function.[1][2] Accurate and precise quantification of estriol is crucial for clinical diagnostics and research. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard such as this compound, is a widely adopted technique to ensure the reliability of these measurements. This method corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.[3][4] This guide summarizes the typical performance of laboratories employing this methodology and provides a standardized experimental protocol.

Experimental Protocols

The following is a representative experimental workflow for the quantification of estriol using this compound and LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract estriol and this compound from the biological matrix (e.g., serum) and remove interfering substances.

  • Procedure:

    • Aliquots of serum samples, calibrators, and quality controls are spiked with a known concentration of this compound internal standard solution.[5]

    • The samples are subjected to solid-phase extraction. A typical procedure may involve washing the SPE plate with a phosphoric acid solution.[6]

    • A methanol solution containing the internal standard is added to the SPE plate.[6]

    • The final eluate containing the analyte and internal standard is collected.[6]

2. Derivatization (Optional)

  • Objective: To improve the ionization efficiency and sensitivity of estriol for LC-MS/MS analysis.

  • Procedure:

    • The extracted samples can be derivatized, for instance with dansyl chloride, prior to LC-MS/MS analysis.[3][7] Derivatization can significantly enhance sensitivity.[8]

3. UPLC-MS/MS Analysis

  • Objective: To separate estriol from other components and quantify it based on its mass-to-charge ratio.

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is utilized.[6]

  • Chromatographic Separation:

    • A reverse-phase column, such as a BEH Phenyl column, is often used for separation.[6]

    • A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., methanol) is employed to achieve separation.[9]

  • Mass Spectrometry:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of estriol and this compound.

    • Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Presentation

The following tables summarize typical quantitative performance data from laboratories utilizing isotope dilution LC-MS/MS for estrogen analysis. While specific inter-laboratory comparison data for estriol was not available, these values represent the expected performance for such assays.

Table 1: Comparison of Method Performance Parameters

ParameterLaboratory A (Typical Performance)Laboratory B (Typical Performance)Laboratory C (Typical Performance)
Linearity (r²) >0.998>0.99>0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL0.5 - 2.0 ng/mL0.2 - 1.5 ng/mL
Intra-assay Precision (%CV) < 5%< 7%< 6%
Inter-assay Precision (%CV) < 8%< 10%< 9%
Accuracy (% Recovery) 95 - 105%92 - 108%94 - 106%

Note: The values presented are representative of typical performance for validated LC-MS/MS methods for steroid hormones and are not from a direct head-to-head study of estriol quantification.

Table 2: Representative Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estriol Specific to instrument and ionization modeSpecific to instrument and ionization modeOptimized for specific transition
This compound Specific to instrument and ionization modeSpecific to instrument and ionization modeOptimized for specific transition

Mandatory Visualization

Estriol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample spike Spike with this compound serum->spike spe Solid-Phase Extraction (SPE) spike->spe derivatization Derivatization (Optional) spe->derivatization uplc UPLC Separation spe->uplc derivatization->uplc msms Tandem Mass Spectrometry (MS/MS) uplc->msms quant Quantification (Ratio of Estriol/Estriol-d3) msms->quant

Caption: Experimental workflow for estriol quantification using this compound internal standard.

Conclusion

The use of this compound as an internal standard coupled with LC-MS/MS provides a robust, accurate, and precise method for the quantification of estriol in biological samples. While performance characteristics such as LLOQ, precision, and accuracy may show slight variations between laboratories due to differences in instrumentation and specific protocols, the overall methodology is highly reliable. Proficiency testing programs are essential to ensure and improve the accuracy of measurements across different analytical systems and laboratories.[10][11] The presented workflow and performance data serve as a benchmark for researchers and clinicians in the development and validation of their own estriol quantification assays.

References

A Comparative Performance Analysis of Estriol-d3 and ¹³C-Labeled Estriol as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Estriol-d3 (deuterated estriol) and ¹³C-labeled estriol for use as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document outlines the key performance differences, supported by established principles and experimental data from analogous compounds, to aid researchers in making an informed decision.

Executive Summary

Stable isotope dilution analysis using a labeled internal standard is the gold standard for quantitative mass spectrometry. Both this compound and ¹³C-labeled estriol serve this purpose; however, their isotopic labels confer distinct physicochemical properties that influence analytical performance. In general, ¹³C-labeled standards are considered superior due to their identical chemical behavior to the unlabeled analyte, ensuring co-elution and minimizing the risk of isotopic exchange.[1][2] While deuterated standards like this compound are often more readily available and cost-effective, they can present challenges such as chromatographic shifts and potential for deuterium-hydrogen exchange, which may compromise data accuracy.[3][4][5]

Performance Comparison: this compound vs. ¹³C-Labeled Estriol

The ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization. Here, we compare the expected performance of this compound and ¹³C-labeled estriol based on these criteria.

FeatureThis compound (Deuterated)¹³C-Labeled EstriolRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than unlabeled estriol.[6][7]Co-elutes perfectly with unlabeled estriol.[1][7]Critical for accuracy. Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more reliable quantification. Chromatographic shifts with deuterated standards can lead to differential ion suppression or enhancement, introducing bias.[6][7]
Isotopic Stability Risk of back-exchange (D-to-H) under certain pH, temperature, or solvent conditions.[3][8][9]Highly stable; no risk of isotopic exchange.[5]Ensures standard integrity. Deuterium exchange alters the mass of the internal standard, leading to inaccurate calculations. ¹³C labels are incorporated into the carbon backbone and are not susceptible to exchange.
Mass Difference Typically +3 Da from the unlabeled analyte.Variable, depending on the number of ¹³C atoms incorporated (e.g., +3, +6 Da).A sufficient mass difference is necessary to prevent spectral overlap. Both labeling strategies can provide an adequate mass shift.
Ionization Efficiency Generally similar to the unlabeled analyte, but can be affected by chromatographic shifts and matrix effects.[6]Identical to the unlabeled analyte, ensuring equivalent ionization response.Identical ionization behavior is a key assumption in isotope dilution methods.
Cost & Availability Generally more common and less expensive to synthesize.[5]Typically more complex and costly to synthesize, leading to higher prices and more limited availability.[7]Practical considerations for routine and high-throughput analyses.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of estriol in human serum using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on established methods and should be optimized for specific instrumentation and laboratory conditions.[10][11][12][13]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of serum, add 50 µL of the internal standard solution (this compound or ¹³C-labeled estriol in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate or methyl tert-butyl ether (MTBE)).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Estriol: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z+3) -> Product ion (m/z+3)

      • ¹³C-Labeled Estriol: Precursor ion (m/z+n) -> Product ion (m/z+n) (where n is the number of ¹³C labels)

Quantification

The concentration of estriol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of estriol and a fixed concentration of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard (this compound or ¹³C-Estriol) serum->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: General workflow for estriol quantification using LC-MS/MS.

Estriol Metabolic Pathway

estriol_pathway E1 Estrone (E1) E2 Estradiol (E2) E1->E2 17β-HSD OH_E1_16a 16α-Hydroxyestrone E1->OH_E1_16a 16α-hydroxylase E3 Estriol (E3) OH_E1_16a->E3 17β-HSD

Caption: Simplified metabolic pathway showing the synthesis of estriol.

Conclusion and Recommendation

While both this compound and ¹³C-labeled estriol can be used to develop validated analytical methods, ¹³C-labeled estriol is the superior choice for ensuring the highest accuracy and reliability in quantitative LC-MS/MS assays. Its key advantage is the perfect co-elution with the unlabeled analyte, which effectively compensates for matrix effects—a significant source of variability in bioanalysis.[1][7][14]

The potential for chromatographic shift and isotopic instability with this compound introduces a higher risk of analytical error.[3][6] Therefore, when using a deuterated standard, rigorous validation is essential to demonstrate that these factors do not impact the final results.

For the most demanding applications, such as clinical research and regulatory submissions, the investment in ¹³C-labeled estriol is highly recommended to ensure the development of robust and defensible bioanalytical methods.

References

The Gold Standard: Enhancing Estriol Measurement Accuracy and Precision with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of steroid hormone analysis, the precise and accurate quantification of estriol (E3) is paramount for researchers in endocrinology, drug development, and clinical diagnostics. While various methods exist, the use of a stable isotope-labeled internal standard, specifically Estriol-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled reliability. This guide provides a comprehensive comparison of this method against traditional immunoassays, supported by experimental data and detailed protocols.

Superior Performance with LC-MS/MS and this compound

LC-MS/MS methods consistently outperform traditional immunoassays such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays in terms of accuracy, precision, and specificity. The structural similarity of this compound to the endogenous estriol allows it to mimic the analyte's behavior during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response. This results in more reliable and reproducible data.

Key Performance Metrics: A Comparative Overview

The following table summarizes the typical performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard like this compound compared to various immunoassay techniques.

Performance MetricLC-MS/MS with Deuterated Internal StandardImmunoassays (RIA, ELISA, Chemiluminescent)
Accuracy (Recovery) 95.9% - 104.2%[1][2]Can show significant bias and cross-reactivity, leading to over or underestimation.[3][4]
Precision (CV%) Intra-assay: < 10% Inter-assay: < 15%[1][2][5]Intra-assay: ≤ 14.2% Inter-assay: ≤ 17.8%[3]
Linearity (r²) > 0.99[5]Variable, with potential for non-linear responses, especially at low concentrations.[4]
Limit of Quantification (LOQ) As low as 0.2 ng/mL[1][2]Generally higher, limiting sensitivity for low-level detection.
Specificity High; distinguishes between structurally similar steroids.Prone to cross-reactivity with other steroids and metabolites.[6]

Experimental Protocol: Quantification of Estriol in Serum using LC-MS/MS

This section details a representative experimental protocol for the quantification of estriol in human serum using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Estriol and this compound standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human serum samples

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Experimental Workflow

The general workflow for sample preparation and analysis is depicted in the diagram below.

experimental_workflow Experimental Workflow for Estriol Measurement sample Serum Sample is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Extraction (LLE or SPE) is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Processing and Quantification lc_ms->data

Caption: A typical workflow for estriol quantification using LC-MS/MS.

Detailed Steps
  • Sample Preparation:

    • Thaw serum samples and internal standard solutions.

    • To 100 µL of serum, add a known amount of this compound internal standard solution.

    • Vortex to mix.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex thoroughly, and centrifuge to separate the layers. The organic layer containing the estriol and internal standard is collected.

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample, wash to remove interferences, and then elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase used for the LC separation.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate estriol and this compound from other sample components on a C18 analytical column using a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a small percentage of formic acid.

    • Tandem Mass Spectrometry: Detect and quantify the parent and product ions of both estriol and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of estriol to this compound.

    • Determine the concentration of estriol in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations of estriol and a constant concentration of this compound.

The Role of this compound: A Logical Relationship

The critical role of the internal standard in ensuring accurate quantification is illustrated in the following diagram.

logical_relationship Role of this compound in Accurate Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis estriol Endogenous Estriol extraction_loss Analyte Loss During Extraction estriol->extraction_loss estriol_d3 Added this compound (IS) estriol_d3->extraction_loss matrix_effects Matrix Effects (Ion Suppression/Enhancement) estriol_signal Estriol Signal matrix_effects->estriol_signal estriol_d3_signal This compound Signal matrix_effects->estriol_d3_signal ratio Peak Area Ratio (Estriol / this compound) estriol_signal->ratio estriol_d3_signal->ratio result Accurate Concentration ratio->result

Caption: this compound compensates for variations in sample prep and analysis.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their estriol measurements, the use of a deuterated internal standard such as this compound with LC-MS/MS is the unequivocal choice. This method provides superior accuracy, precision, and specificity, mitigating the inherent limitations of immunoassays. The adoption of this gold standard approach ensures the generation of robust and reliable data essential for advancing scientific research and development.

References

A Comparative Guide to the Linearity and Sensitivity of Estriol Assays Utilizing Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of estriol (E3) is paramount for various applications, from clinical diagnostics to pharmacokinetic studies. The analytical method's linearity and sensitivity are critical performance characteristics that dictate the reliability and utility of the obtained data. This guide provides a comprehensive comparison of estriol assays, with a particular focus on the significant advantages conferred by the use of a deuterated internal standard, Estriol-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The Critical Role of Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its behavior during sample extraction, chromatography, and ionization is nearly identical to that of the endogenous, non-labeled estriol. By normalizing the analyte's response to the internal standard's response, variations arising from matrix effects, extraction efficiency, and instrument response can be effectively compensated for, leading to enhanced accuracy and precision.

Performance Comparison of Estriol Assays

The following tables summarize the analytical performance of different estriol assay methodologies. The data presented is a synthesis of findings from various validation studies.

Table 1: Linearity of Estriol Assays

Assay TypeInternal StandardTypical Linear Range (ng/mL)Correlation Coefficient (r²)Key Observations
LC-MS/MSThis compound1.00 - 200.0[1][2]> 0.99[1]Excellent linearity over a wide dynamic range, suitable for diverse sample concentrations.
LC-MS/MSNoneVariable, prone to non-linearity< 0.99Susceptible to matrix effects, which can compress the linear range and reduce reliability.
Immunoassay (e.g., EIA)N/A0.05 - 10.0VariableOften exhibits a sigmoidal response curve, requiring non-linear regression for quantification.

Table 2: Sensitivity of Estriol Assays

Assay TypeInternal StandardLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Key Observations
LC-MS/MSThis compound0.05[3]0.2[3]High sensitivity, enabling the accurate measurement of low physiological concentrations.
LC-MS/MSNoneHigher than with ISHigher than with ISSensitivity is compromised by background noise and matrix interference.
Immunoassay (e.g., EIA)N/A0.050.03 - 0.2While potentially sensitive, specificity can be a concern at low concentrations.

The Impact of this compound on Assay Performance

The use of this compound as an internal standard directly contributes to the superior linearity and sensitivity of LC-MS/MS assays in several ways:

  • Correction for Matrix Effects: Biological matrices such as serum and plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with estriol and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification even in complex samples.

  • Compensation for Sample Loss: During the multi-step sample preparation process (e.g., liquid-liquid extraction, protein precipitation), some analyte may be lost. This compound is lost to the same extent as estriol, and therefore, the analyte-to-internal standard ratio corrects for this loss, improving the accuracy and precision of the measurement.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of an internal standard significantly reduces the coefficient of variation (CV) of the assay, leading to higher precision. This enhanced precision allows for a lower limit of quantification (LLOQ), thereby improving the functional sensitivity of the assay.

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS assay for the quantification of estriol in human serum using this compound as an internal standard.

Experimental Workflow for Estriol Quantification by LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample (200 µL) add_is Add this compound Internal Standard sample->add_is extract Liquid-Liquid Extraction (e.g., with Hexane:Ethyl Acetate) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separate Chromatographic Separation (C18 column) inject->separate detect Tandem Mass Spectrometry Detection (MRM mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Workflow for estriol quantification using LC-MS/MS with an internal standard.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, add a known amount of this compound internal standard solution.[4]

  • Vortex to mix.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).[4]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of steroids.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive (e.g., formic acid or ammonium fluoride) to improve ionization.[5]

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both estriol and this compound are monitored.

Logical Relationship of Assay Performance Improvement with this compound

G cluster_without Assay without Internal Standard cluster_with Assay with this compound a Variable Matrix Effects & Sample Loss b Inaccurate Signal Intensity a->b c Poor Linearity & Sensitivity b->c d Compensation for Matrix Effects & Sample Loss e Accurate Analyte/IS Ratio d->e f Improved Linearity & Sensitivity e->f is Introduction of This compound is->d

Caption: Impact of this compound on improving assay performance.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of estriol offers significant advantages in terms of linearity and sensitivity. By effectively compensating for matrix effects and variations in sample preparation, this compound enables highly accurate and precise measurements, even at low physiological concentrations. For researchers, scientists, and drug development professionals who require reliable and robust quantitative data, the implementation of a deuterated internal standard is a critical component of a high-quality analytical method. While immunoassays may offer a simpler workflow, the superior specificity, linearity, and sensitivity of LC-MS/MS with a proper internal standard make it the method of choice for demanding applications.

References

A Head-to-Head Battle: Derivatized vs. Non-Derivatized LC-MS/MS Analysis of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical assays, the choice between derivatization and non-derivatization methods for quantifying small molecules like estriol is a critical decision point. This guide provides an objective comparison of these two approaches, leveraging Estriol-d3 as an internal standard, to illuminate the performance trade-offs and guide methodological selection. Experimental data and detailed protocols are presented to support a comprehensive understanding.

Introduction to Derivatization in Analytical Chemistry

In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is a chemical modification process that transforms an analyte into a new compound, or "derivative."[1] This is not merely an extra step; it is a strategic maneuver to enhance the analyte's physicochemical properties for improved analytical performance. The primary goals of derivatization include boosting ionization efficiency, improving chromatographic separation and retention, and increasing the thermal stability of the analyte.[2][3][4] For a molecule like estriol, which possesses hydroxyl groups, derivatization can significantly amplify its signal intensity in the mass spectrometer, leading to enhanced sensitivity.[5]

However, the advantages of derivatization are not without their drawbacks. The process adds complexity and time to the sample preparation workflow, and it can introduce potential sources of error if the reaction is not complete or if byproducts are formed.[6]

Conversely, non-derivatized, or "underivatized," methods offer a more direct and often faster approach to analysis.[7] Advances in mass spectrometry instrumentation, particularly in ionization source design and detector sensitivity, have made it increasingly feasible to detect and quantify analytes like estriol in their native form.[6] This streamlined workflow reduces sample handling and the use of potentially hazardous reagents. The challenge with non-derivatized methods, however, often lies in achieving the same level of sensitivity as their derivatized counterparts, especially for analytes with poor ionization efficiency.

This compound, a stable isotope-labeled version of estriol, serves as an ideal internal standard in both methodologies. Its chemical behavior is nearly identical to that of the endogenous estriol, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of derivatized versus non-derivatized LC-MS/MS methods for the analysis of estriol. The data presented is a synthesis of findings from multiple studies.

Performance MetricDerivatized Method (Dansyl Chloride)Non-Derivatized Method
Lower Limit of Quantification (LLOQ) 4 - 125 pg/mL[6][8]2 - 63 pg/mL[6][8]
Linearity (r²) > 0.99[9]> 0.999[7]
Intra-day Precision (%CV) < 15%[10]< 15%[7]
Inter-day Precision (%CV) < 15%[10]< 15%[7]
Accuracy (% Bias) Within ± 15%[10]Within ± 15%[7]
Sample Preparation Time LongerShorter
Method Complexity HigherLower
Reagent Cost HigherLower

It is important to note that recent advancements in non-derivatized methods, such as the post-column addition of modifiers like ammonium fluoride, have demonstrated the potential to achieve LLOQs comparable to or even better than some derivatization techniques.[6][8]

Experimental Protocols

Derivatized Method: Dansyl Chloride Derivatization for Estriol Analysis by LC-MS/MS

This protocol is a representative example based on established methods for the derivatization of estrogens.[3][9]

1. Sample Preparation and Extraction: a. To 500 µL of plasma or serum, add a working solution of this compound internal standard. b. Perform a liquid-liquid extraction (LLE) by adding 3 mL of a methyl tert-butyl ether (MTBE) and vortexing for 10 minutes. c. Centrifuge the sample to separate the organic and aqueous layers. d. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of dansyl chloride in acetone. b. Add 50 µL of a 100 mM sodium bicarbonate buffer (pH 10.5). c. Vortex the mixture and incubate at 60°C for 10 minutes in a heating block. d. After incubation, centrifuge the sample.

3. LC-MS/MS Analysis: a. Transfer the derivatized sample to an autosampler vial for injection into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). c. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transitions for dansylated estriol and this compound.

Non-Derivatized Method: Direct Analysis of Estriol by LC-MS/MS

This protocol is a representative example based on published methods for the underivatized analysis of estrogens.[7]

1. Sample Preparation and Extraction: a. To 200 µL of serum, add 50 µL of a working solution of this compound internal standard in 30% methanol. b. Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex thoroughly. c. Centrifuge to separate the phases. d. Freeze the aqueous layer and decant the organic supernatant into a clean tube. e. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of 50% methanol.

2. LC-MS/MS Analysis: a. Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system. b. Chromatographic Separation: Employ a suitable reversed-phase column (e.g., C18) with a mobile phase gradient optimized for the separation of underivatized estrogens. c. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode, monitoring for the specific precursor-to-product ion transitions for estriol and this compound.

Visualizing the Workflows

The following diagrams illustrate the distinct workflows for the derivatized and non-derivatized methods.

Derivatized_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample + This compound LLE Liquid-Liquid Extraction Sample->LLE Evaporation1 Evaporation LLE->Evaporation1 Reconstitution Reconstitution in Dansyl Chloride Evaporation1->Reconstitution Incubation Incubation Reconstitution->Incubation LC_MS LC-MS/MS Analysis (ESI+) Incubation->LC_MS

Caption: Workflow for Derivatized Estriol Analysis.

NonDerivatized_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample + This compound LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (ESI-) Reconstitution->LC_MS

Caption: Workflow for Non-Derivatized Estriol Analysis.

Conclusion

The choice between derivatized and non-derivatized methods for the LC-MS/MS analysis of estriol using this compound is a nuanced one, dependent on the specific requirements of the study.

Derivatization remains a powerful tool for achieving the highest levels of sensitivity, which can be crucial when dealing with samples containing trace amounts of the analyte. The enhanced signal intensity can often justify the additional time and complexity of the sample preparation.

Non-derivatized methods , on the other hand, offer a compelling combination of simplicity, speed, and reduced cost. With ongoing improvements in instrumentation, the sensitivity gap between the two approaches is narrowing, making non-derivatized analysis an increasingly attractive option for many applications.

Ultimately, the decision should be guided by a thorough evaluation of the required limit of quantification, sample throughput needs, available resources, and the expertise of the laboratory personnel. This guide provides the foundational data and protocols to empower researchers to make an informed choice that best suits their analytical goals.

References

A Comparative Guide to Evaluating Analytical Method Robustness Using Estriol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an analytical method's performance with and without the use of Estriol-d3 as an internal standard, focusing on the evaluation of method robustness. The inclusion of a deuterated internal standard is a common strategy to enhance the reliability of quantitative analytical methods, particularly in complex matrices. This document outlines the experimental protocols and presents supporting data to demonstrate the value of this approach in ensuring a robust analytical method suitable for regulated environments.

Introduction to Method Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2][3][4] It is a critical component of analytical method validation, ensuring that the method is dependable and can produce consistent results under the variable conditions that can be expected in a laboratory.[2][5][6] According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of an analytical procedure.[3][4][7]

Robustness testing involves intentionally varying critical parameters of the method and observing the effect on the analytical results.[1][8] Common parameters that are varied include:

  • pH of the mobile phase

  • Composition of the mobile phase

  • Column temperature

  • Flow rate

  • Different columns (e.g., different lots or manufacturers)

  • Different instruments and analysts (often considered under ruggedness or intermediate precision)[2][4][5]

A robust method will show minimal variation in results when these parameters are slightly altered.[2][9]

The Role of this compound as an Internal Standard

This compound is a deuterated form of Estriol, a naturally occurring estrogen.[10][11][12][13] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are often used as internal standards (IS).[14][15] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls.

The primary function of an internal standard like this compound is to compensate for variability in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. Because the internal standard is affected by these variations in a similar way to the analyte, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.

Comparative Evaluation of Method Robustness

To illustrate the impact of using this compound as an internal standard on method robustness, a hypothetical study was conducted on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Estriol in a biological matrix. The robustness of the method was evaluated under two conditions:

  • Method A: Quantification based on an external standard calibration curve without an internal standard.

  • Method B: Quantification based on an internal standard calibration curve using this compound.

Experimental Protocols

1. Standard and Sample Preparation:

  • Stock Solutions: Individual stock solutions of Estriol and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: A series of calibration standards were prepared by spiking a blank biological matrix with known concentrations of Estriol. For Method B, a constant concentration of this compound was also added to each standard.

  • Quality Control (QC) Samples: QC samples were prepared at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Extraction: A protein precipitation extraction was performed on all samples. An equal volume of acetonitrile was added to each sample, vortexed, and centrifuged. The supernatant was then transferred for analysis. For Method B, the precipitation solvent contained the internal standard, this compound.

2. LC-MS/MS Conditions:

  • Chromatographic System: A standard HPLC system was used.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Transitions Monitored: Specific precursor-to-product ion transitions were monitored for both Estriol and this compound.

3. Robustness Study Design:

The following method parameters were intentionally varied to assess robustness:

  • Mobile Phase Composition: The percentage of acetonitrile in the initial mobile phase was varied by ±2%.

  • Column Temperature: The column temperature was varied by ±5°C.

  • Flow Rate: The flow rate was varied by ±10%.

QC samples at three concentration levels were analyzed under each of the varied conditions in triplicate.

Data Presentation

The results of the robustness study are summarized in the tables below. The data presented is the percentage relative standard deviation (%RSD) and the percentage recovery of the QC samples under the varied conditions.

Table 1: Robustness Data for Method A (Without Internal Standard)

Parameter VariationQC Level%RSD (n=3)% Recovery
Nominal Conditions Low3.5102.1
Medium2.899.5
High2.1101.3
Mobile Phase (+2% Acetonitrile) Low8.2115.4
Medium7.5112.8
High6.9110.2
Mobile Phase (-2% Acetonitrile) Low9.188.3
Medium8.490.1
High7.892.5
Column Temp (+5°C) Low6.5108.9
Medium5.9107.2
High5.2105.6
Column Temp (-5°C) Low7.194.3
Medium6.495.8
High5.896.4
Flow Rate (+10%) Low10.385.1
Medium9.687.3
High8.989.0
Flow Rate (-10%) Low11.5118.7
Medium10.8116.5
High9.9114.2

Table 2: Robustness Data for Method B (With this compound Internal Standard)

Parameter VariationQC Level%RSD (n=3)% Recovery
Nominal Conditions Low1.8101.5
Medium1.599.8
High1.2100.9
Mobile Phase (+2% Acetonitrile) Low2.1103.2
Medium1.8101.7
High1.6102.1
Mobile Phase (-2% Acetonitrile) Low2.498.5
Medium2.199.1
High1.999.6
Column Temp (+5°C) Low2.0102.5
Medium1.7101.9
High1.4101.3
Column Temp (-5°C) Low2.398.9
Medium2.099.4
High1.899.8
Flow Rate (+10%) Low2.897.6
Medium2.598.2
High2.298.8
Flow Rate (-10%) Low3.1104.1
Medium2.7103.5
High2.4102.9

Mandatory Visualizations

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Start Start: Prepare QC Samples Spike_A Method A: Spike with Estriol Start->Spike_A Spike_B Method B: Spike with Estriol & this compound Start->Spike_B Extraction Perform Protein Precipitation Spike_A->Extraction Spike_B->Extraction Nominal Nominal Conditions Extraction->Nominal Vary_MP Vary Mobile Phase (±2% Acetonitrile) Extraction->Vary_MP Vary_Temp Vary Column Temp (±5°C) Extraction->Vary_Temp Vary_Flow Vary Flow Rate (±10%) Extraction->Vary_Flow Evaluate_A Evaluate Method A Results (%RSD, %Recovery) Nominal->Evaluate_A Evaluate_B Evaluate Method B Results (%RSD, %Recovery) Nominal->Evaluate_B Vary_MP->Evaluate_A Vary_MP->Evaluate_B Vary_Temp->Evaluate_A Vary_Temp->Evaluate_B Vary_Flow->Evaluate_A Vary_Flow->Evaluate_B Compare Compare Robustness Evaluate_A->Compare Evaluate_B->Compare

Caption: Experimental workflow for the comparative robustness study.

Logical_Relationship cluster_method Analytical Method cluster_variations Method Parameter Variations cluster_performance Method Performance Analyte Estriol (Analyte) MP Mobile Phase Composition Analyte->MP Influenced by Temp Column Temperature Analyte->Temp Influenced by Flow Flow Rate Analyte->Flow Influenced by IS This compound (Internal Standard) IS->MP Influenced by IS->Temp Influenced by IS->Flow Influenced by Accuracy Accuracy (%Recovery) IS->Accuracy Compensates for variation, improving Precision Precision (%RSD) IS->Precision Compensates for variation, improving MP->Accuracy MP->Precision Temp->Accuracy Temp->Precision Flow->Accuracy Flow->Precision Robustness Overall Method Robustness Accuracy->Robustness Precision->Robustness

Caption: Logical relationship of factors affecting method robustness.

Discussion and Conclusion

The experimental data clearly demonstrates the superior robustness of the analytical method when this compound is used as an internal standard.

  • Precision: For Method A (without an internal standard), the %RSD values for the QC samples increased significantly under the varied conditions, in some cases exceeding 10%. This indicates poor precision when the method parameters deviate slightly from the nominal settings. In contrast, Method B (with this compound) maintained excellent precision, with %RSD values remaining below 3.5% across all tested variations.

  • Accuracy: The accuracy of Method A, as measured by percent recovery, also showed considerable variability with changes in the analytical conditions. Recoveries deviated by as much as 15-20% from the nominal values. Method B, however, exhibited much more stable and accurate results, with recoveries consistently within ±5% of the nominal values.

The use of an internal standard effectively compensates for the variations in chromatographic conditions and instrument response. For instance, a change in flow rate can affect the peak area of the analyte; however, it will similarly affect the peak area of the internal standard. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the effect of this variation is minimized.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.